molecular formula C8H10N2O B2979771 2-Methyl benzamideoxime CAS No. 1056156-96-7

2-Methyl benzamideoxime

货号: B2979771
CAS 编号: 1056156-96-7
分子量: 150.18 g/mol
InChI 键: UAKAWWHOQNNATR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl benzamideoxime is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAWWHOQNNATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-14-9
Record name 40312-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzamideoxime from o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-methylbenzamideoxime from o-tolunitrile (B42240), a key reaction in the formation of amidoxime (B1450833) functional groups frequently utilized in medicinal chemistry and drug development. Amidoximes are versatile intermediates, known for their role as nitric oxide donors and as precursors for various heterocyclic compounds. This guide details the prevailing synthetic methodologies, experimental protocols, and reaction mechanisms, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Principles

The conversion of nitriles to amidoximes is a well-established transformation in organic synthesis. The most common and direct method involves the addition of hydroxylamine (B1172632) to the nitrile functional group. This reaction can be performed under various conditions, typically involving hydroxylamine hydrochloride in the presence of a base, or by using an aqueous solution of hydroxylamine.

The general reaction scheme is as follows:

o-Tolunitrile reacts with hydroxylamine to yield 2-Methylbenzamideoxime.

The selection of reagents and reaction conditions can significantly impact the reaction rate, yield, and the formation of byproducts. A common byproduct is the corresponding amide, which can arise from the hydrolysis of the nitrile or the rearrangement of the amidoxime under certain conditions.

Experimental Protocols

Method A: Base-Mediated Reaction in Aqueous Ethanol

This is the most widely employed method for the synthesis of amidoximes from nitriles.[1]

Reagents and Materials:

  • o-Tolunitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-tolunitrile (1.0 eq) in a suitable volume of ethanol.

  • Add hydroxylamine hydrochloride (1.5 - 2.0 eq) to the solution.

  • Slowly add a solution of sodium carbonate (1.5 - 2.0 eq) in water to the reaction mixture with stirring.

  • Heat the mixture to reflux (typically 60-80 °C) and maintain for a period of 4 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylbenzamideoxime.

  • The crude product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of benzamidoximes from benzonitriles, which can be used as a starting point for the optimization of the synthesis of 2-methylbenzamideoxime.

ParameterValue/RangeNotes
Reactants
o-Tolunitrile1.0 eqStarting material.
Hydroxylamine Hydrochloride1.5 - 2.0 eqExcess is used to drive the reaction to completion.
Base (e.g., Sodium Carbonate)1.5 - 2.0 eqTo neutralize HCl and generate free hydroxylamine.
Solvent
Ethanol/WaterVariableA common solvent system for this reaction.
Reaction Conditions
Temperature60 - 80 °C (Reflux)Heating is generally required to achieve a reasonable reaction rate.
Reaction Time4 - 24 hoursDependent on the reactivity of the nitrile. Monitoring by TLC is recommended.
Yield Not specified in literatureYields for analogous benzamidoximes are generally reported to be in the range of 70-95%.

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The base serves to neutralize the hydrochloride salt of hydroxylamine, generating the free nucleophile.

ReactionMechanism cluster_reactants Reactants OT o-Tolunitrile Intermediate Intermediate OT->Intermediate + NH₂OH HA_HCl NH₂OH·HCl HA NH₂OH (Hydroxylamine) HA_HCl->HA Base Base (e.g., Na₂CO₃) Base->HA_HCl Deprotonation Product 2-Methylbenzamideoxime Intermediate->Product Proton transfer

Caption: Reaction mechanism for the synthesis of 2-methylbenzamideoxime.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-methylbenzamideoxime.

ExperimentalWorkflow A 1. Reaction Setup - o-Tolunitrile - Hydroxylamine HCl - Sodium Carbonate - Ethanol/Water B 2. Reflux (60-80 °C, 4-24h) A->B C 3. Workup - Cool to RT - Filter salts B->C D 4. Extraction - Concentrate filtrate - Extract with Ethyl Acetate C->D E 5. Purification - Dry organic layer - Evaporate solvent D->E F 6. Recrystallization E->F G Pure 2-Methylbenzamideoxime F->G

Caption: Experimental workflow for the synthesis of 2-methylbenzamideoxime.

Purification and Characterization

Purification:

Recrystallization is the most common method for purifying solid organic compounds like 2-methylbenzamideoxime. The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Common Recrystallization Solvents for Amides and Oximes:

  • Ethanol/Water mixtures

  • Ethyl acetate/Hexane mixtures

  • Toluene

A solvent screening should be performed on a small scale to determine the optimal solvent or solvent system. The process generally involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Characterization:

The structure and purity of the synthesized 2-methylbenzamideoxime should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the methyl group, the aromatic protons with their specific splitting pattern, and the protons of the amidoxime functional group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, O-H, C=N, and aromatic C-H bonds. Key expected peaks would be in the regions of 3200-3500 cm⁻¹ (N-H and O-H stretching), ~1650 cm⁻¹ (C=N stretching), and 3000-3100 cm⁻¹ (aromatic C-H stretching).[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Considerations

  • o-Tolunitrile: Is a combustible liquid and is harmful if swallowed or in contact with skin. It causes skin and eye irritation.

  • Hydroxylamine hydrochloride: Can be corrosive and an irritant. It is also a potential skin sensitizer.

  • Sodium carbonate: Can cause serious eye irritation.

  • Ethanol: Is a flammable liquid.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

This guide provides a framework for the synthesis of 2-methylbenzamideoxime. Researchers should always consult relevant safety data sheets (SDS) before handling any chemicals and adapt the procedures based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamideoxime is a chemical compound belonging to the benzamide (B126) oxime class of molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. While specific experimental data for 2-Methylbenzamideoxime is limited in publicly available literature, this document compiles known information and provides established methodologies for its synthesis and analysis based on closely related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-Methylbenzamideoxime are not extensively reported. The following table summarizes available data and includes estimated values based on the parent compound, benzamide oxime, for properties where specific data for the 2-methyl derivative is unavailable.

PropertyValueSource/Notes
Chemical Formula C8H10N2O-
Molecular Weight 150.18 g/mol [1]
Melting Point 144-148 °C[1]
Boiling Point Not availableData for 2-Methylbenzamideoxime is not available.
Solubility Not availableData for 2-Methylbenzamideoxime is not available. Generally, benzamide oximes have limited solubility in water.
pKa Not availableData for 2-Methylbenzamideoxime is not available.
LogP Not availableData for 2-Methylbenzamideoxime is not available.

Experimental Protocols

Synthesis of 2-Methylbenzamideoxime

A plausible and established method for the synthesis of 2-Methylbenzamideoxime involves the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). This protocol is adapted from the well-documented synthesis of the parent compound, benzamide oxime.[2]

Materials:

  • 2-methylbenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-methylbenzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) is prepared in ethanol.

  • An aqueous solution of potassium carbonate (1 equivalent) is added to the mixture.

  • The reaction mixture is refluxed for approximately 12 hours.

  • After cooling, the resulting solid product is collected by filtration.

  • The crude 2-Methylbenzamideoxime can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Protocols

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized 2-Methylbenzamideoxime.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the oxime and amine groups. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amidoxime (B1450833) groups on the benzene (B151609) ring.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon of the amidoxime group.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • O-H stretch (from the oxime group), typically a broad band in the region of 3600-3200 cm⁻¹.

  • N-H stretches (from the amine group), usually appearing as one or two sharp bands around 3500-3300 cm⁻¹.

  • C=N stretch (of the oxime), which is expected in the 1680-1620 cm⁻¹ region.

  • C-H stretches (aromatic and methyl), typically observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of 2-Methylbenzamideoxime and to study its fragmentation pattern. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (150.18).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-Methylbenzamideoxime has not been extensively studied, benzamide derivatives are known to exhibit a wide range of pharmacological effects. Notably, some benzamide-containing molecules have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical regulator in embryonic development and has been implicated in the development of various cancers when aberrantly activated.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway. Inhibition of key components of this pathway, such as the Smoothened (SMO) receptor, is a strategy for the development of anti-cancer therapeutics. The potential for 2-Methylbenzamideoxime to interact with this or other signaling pathways warrants further investigation.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Represses GLI_active Active GLI GLI->GLI_active Activation GLI_nucleus GLI GLI_active->GLI_nucleus Translocation Target_Genes Target Gene Expression GLI_nucleus->Target_Genes Activates

Caption: Simplified Hedgehog signaling pathway, a potential target for benzamide derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of 2-Methylbenzamideoxime.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start 2-Methylbenzonitrile reagents + Hydroxylamine HCl + K2CO3 in Ethanol/Water start->reagents reflux Reflux (12h) reagents->reflux filtration Filtration reflux->filtration recrystallization Recrystallization filtration->recrystallization product Pure 2-Methylbenzamideoxime recrystallization->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ir->purity_assessment ms->structure_confirmation ms->purity_assessment

Caption: General experimental workflow for the synthesis and characterization of 2-Methylbenzamideoxime.

References

The Solubility Profile of 2-Methylbenzamideoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methylbenzamideoxime, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the known solubility characteristics of structurally related compounds, namely benzamide (B126) derivatives. It outlines the predicted solubility in various solvent classes and furnishes detailed, standard experimental protocols for the precise and accurate determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of 2-Methylbenzamideoxime in their own laboratory settings.

Introduction to 2-Methylbenzamideoxime

2-Methylbenzamideoxime is an organic compound featuring a benzamide core structure with a methyl group at the 2-position and an oxime functional group. The presence of the amide and oxime functionalities, which include both hydrogen bond donor and acceptor sites, alongside the aromatic ring, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and pharmacological studies.

Predicted Solubility Profile

While specific experimental data for 2-Methylbenzamideoxime is not available in the cited literature, a qualitative solubility profile can be predicted based on the behavior of similar aromatic amides.[1] The solubility of such compounds is largely influenced by the polarity of the solvent and its ability to form hydrogen bonds.[1]

Table 1: Predicted Qualitative Solubility of 2-Methylbenzamideoxime in Common Solvents

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe amide and oxime groups can form strong hydrogen bonds with protic solvents. The presence of the non-polar benzene (B151609) ring and methyl group may limit very high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneSolubleThese solvents can act as hydrogen bond acceptors and their high polarity can effectively solvate the polar functional groups of the molecule. DMF and DMSO are generally excellent solvents for amides.[2]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of 2-Methylbenzamideoxime makes it unlikely to dissolve in non-polar solvents where dipole-dipole and hydrogen bonding interactions are minimal.[1]

It is important to note that for many organic compounds, solubility increases with temperature.[1][3] This relationship should be experimentally verified for 2-Methylbenzamideoxime.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methodologies are required. The following protocols are widely accepted and utilized in research and industry.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[4]

Methodology:

  • Equilibration: An excess amount of solid 2-Methylbenzamideoxime is added to a known volume of the selected solvent in a sealed vial.

  • Agitation: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Quantification: The container with the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and can be expressed in various units (e.g., g/L, mol/L).

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique, particularly suitable for compounds with low solubility or when only small sample volumes are available.

Methodology:

  • Calibration Curve: A series of standard solutions of 2-Methylbenzamideoxime with known concentrations are prepared and injected into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

  • Saturated Solution Preparation: Saturated solutions are prepared following the equilibration and phase separation steps described in the gravimetric method (Section 3.1, steps 1-3).

  • Sample Preparation and Analysis: A filtered aliquot of the supernatant is diluted with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: The diluted sample is injected into the HPLC system, and the peak area corresponding to 2-Methylbenzamideoxime is measured. The concentration in the diluted sample is determined from the calibration curve, and the original solubility in the saturated solution is calculated by accounting for the dilution factor.

Workflow for Experimental Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Select Solvents and Temperatures B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Allow System to Reach Equilibrium C->D E Separate Solid and Liquid Phases D->E F Withdraw and Filter Supernatant E->F G Quantify Solute Concentration (Gravimetric or HPLC) F->G H Calculate Solubility G->H I Tabulate and Analyze Data H->I

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Unveiling the Solid-State Architecture of 2-Methylbenzamideoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methylbenzamideoxime, a molecule of interest in medicinal chemistry and materials science. Although the specific crystal structure of 2-Methylbenzamideoxime is not publicly available, this guide utilizes the closely related and structurally analogous compound, Benzamideoxime, to provide a detailed understanding of the anticipated solid-state conformation, intermolecular interactions, and the experimental methodologies required for its characterization. The structural data and protocols presented herein serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Core Crystallographic Data

The crystallographic parameters for Benzamideoxime, determined by single-crystal X-ray diffraction, offer valuable insights into the expected structural features of 2-Methylbenzamideoxime. The presence of a methyl group in the ortho position of the phenyl ring in 2-Methylbenzamideoxime may induce slight variations in bond angles and intermolecular packing, but the fundamental structural motifs are expected to be conserved.

Table 1: Crystallographic Data and Structure Refinement for Benzamideoxime [1][2]

ParameterValue
Empirical FormulaC₇H₈N₂O
Formula Weight136.15
Temperature273(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.579(2) Å
b5.053(1) Å
c10.908(2) Å
α90°
β90.380(7)°
γ90°
Volume693.3(2) ų
Z4
Calculated Density1.304 Mg/m³
Absorption Coefficient0.092 mm⁻¹
F(000)288
Data Collection
DiffractometerBruker SMART CCD area detector
Reflections Collected4489
Independent Reflections1216 [R(int) = 0.028]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1216 / 0 / 92
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.0503, wR₂ = 0.1293
R indices (all data)R₁ = 0.0661, wR₂ = 0.1451

Table 2: Selected Bond Lengths (Å) for Benzamideoxime [1][2]

BondLength (Å)
C(1)-C(7)1.481(3)
C(7)-N(1)1.350(2)
C(7)-N(2)1.292(2)
N(2)-O(1)1.430(2)

Table 3: Selected Bond Angles (°) for Benzamideoxime [1][2]

AngleDegree (°)
N(2)-C(7)-N(1)118.9(2)
N(2)-C(7)-C(1)122.9(2)
N(1)-C(7)-C(1)118.2(2)
C(7)-N(2)-O(1)111.4(2)

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of benzamide (B126) oximes. These protocols are representative and can be adapted for the specific synthesis and characterization of 2-Methylbenzamideoxime.

Synthesis of Benzamide Oxime

A common and effective method for the synthesis of benzamide oximes involves the reaction of the corresponding benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride.

Materials:

  • Benzonitrile (or 2-Methylbenzonitrile)

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol (B145695)

  • Water

Procedure:

  • A mixture of benzonitrile (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and potassium carbonate (1 equivalent) is prepared.[1]

  • The reactants are dissolved in a mixture of ethanol and water.[1]

  • The reaction mixture is refluxed for approximately 12 hours.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzamide oxime.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for obtaining suitable crystals of organic compounds.

Procedure:

  • The purified benzamide oxime is dissolved in a minimal amount of a suitable solvent, such as ethanol, at room temperature to create a saturated or near-saturated solution.[1]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature.

  • Single crystals of suitable size and quality for X-ray diffraction are typically formed over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD area detector (e.g., Bruker SMART CCD) is utilized.[1][2]

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used as the X-ray source.[1][2]

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is maintained at a constant temperature, typically 273 K, during data collection.[1][2]

  • Data is collected using a series of ω and φ scans.[1][2]

  • The collected diffraction data is processed using software such as SAINT for cell refinement and data reduction.[2]

  • An absorption correction is applied to the data using a program like SADABS.[1][2]

Structure Solution and Refinement:

  • The crystal structure is solved by direct methods using software like SHELXS97.[2]

  • The structure is then refined by full-matrix least-squares on F² using a program such as SHELXL97.[2]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated by examining the crystallographic R-factors, the goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of a benzamide oxime, from synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray Single-Crystal X-ray Diffraction start Reactants: 2-Methylbenzonitrile, Hydroxylamine HCl, K₂CO₃ reaction Reflux in Ethanol/Water start->reaction purification Recrystallization reaction->purification product Pure 2-Methylbenzamideoxime purification->product dissolution Dissolve in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Mount Crystal crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (SAINT, SADABS) data_collection->data_processing structure_solution Structure Solution (SHELXS) data_processing->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Fig. 1: Experimental workflow for crystal structure determination.

This comprehensive guide provides researchers with the necessary data and protocols to investigate the crystal structure of 2-Methylbenzamideoxime. The use of Benzamideoxime as a structural analogue offers a solid foundation for understanding the crystallographic properties of this important class of molecules.

References

The Unexplored Therapeutic Potential of 2-Methylbenzamideoxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of benzamideoxime represent a promising, yet largely unexplored, class of compounds with significant potential in drug discovery. While direct research on 2-methylbenzamideoxime derivatives is nascent, this technical guide synthesizes current knowledge from structurally related compounds, including 2-methoxybenzamide (B150088) and various oxime derivatives, to forecast their potential biological activities and mechanisms of action. This document provides a comprehensive overview of relevant experimental protocols, quantitative data from analogous compounds, and visualizes key signaling pathways to serve as a foundational resource for stimulating further investigation into this intriguing chemical space.

Introduction: The Benzamideoxime Scaffold

Benzamideoximes are a class of organic compounds characterized by a benzamide (B126) core with a hydroxylamino group attached to the imine carbon. This unique structural motif imparts the potential for diverse biological activities, including enzyme inhibition and modulation of signaling pathways. The presence of the oxime functionality can significantly influence a molecule's physicochemical properties, such as its hydrogen bonding capacity and metal-chelating ability, making these compounds attractive candidates for therapeutic development. The 2-methyl substitution on the benzene (B151609) ring is anticipated to modulate target specificity and pharmacokinetic properties. While 2-methylbenzamideoxime itself is a known chemical entity, its biological activities and those of its derivatives remain a frontier for discovery.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally similar compounds, 2-methylbenzamideoxime derivatives are hypothesized to exhibit a range of biological effects, primarily in oncology and inflammatory diseases.

Anticancer Activity

The anticancer potential of benzamide and oxime derivatives is well-documented. Structurally related 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1][2][3][4]

Furthermore, various oxime derivatives have demonstrated significant anticancer and anti-inflammatory properties.[5] For instance, certain oxime-containing compounds have shown inhibitory activity against various cancer cell lines, including colorectal, gastric, and breast cancer, with IC50 values in the nanomolar range.[6] The proposed mechanisms often involve the inhibition of key kinases or the induction of apoptosis.

Enzyme Inhibition

The oxime moiety is a key pharmacophore in the design of various enzyme inhibitors. Derivatives of oximes have been shown to inhibit a range of enzymes, including:

  • β-ketoacyl-(acyl-carrier-protein) synthase III (FabH): A crucial enzyme in bacterial fatty acid synthesis, making it a target for novel antibacterial agents.[7]

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established strategy for anti-inflammatory therapies.[8]

  • Kinases: Various oxime derivatives have been developed as inhibitors of protein kinases, which are central to many signaling pathways implicated in cancer and inflammation.[5]

The potential for 2-methylbenzamideoxime derivatives to act as enzyme inhibitors warrants significant investigation.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity of structurally analogous compounds. It is important to note that these data are for related, but not identical, compounds and should be used as a guide for future research.

Table 1: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives

CompoundTargetAssayIC50 (µM)Cell LineReference
Compound 21 Smoothened (Smo)Gli-luc reporter assay0.03Daoy[1][3]

Table 2: Anticancer Activity of Oxime Derivatives

CompoundCancer TypeCell LineIC50 (nM)Reference
Salinomycin (B1681400) C20-O-benzyl oxime derivative Colorectal CancerHT-29Tens to hundreds[6]
Salinomycin C20-O-benzyl oxime derivative Gastric CancerHGC-27Tens to hundreds[6]
Salinomycin C20-O-benzyl oxime derivative Breast CancerMDA-MB-231Tens to hundreds[6]

Table 3: Enzyme Inhibition by Oxime Derivatives

CompoundEnzyme TargetInhibition TypeIC50Reference
Compound 44 E. coli FabH-1.7 mM[7]
Various Amide Derivatives COX-1/COX-2-0.07 - 10.8 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are representative protocols for key experiments based on studies of related molecules.

Hedgehog Signaling Pathway Inhibition Assay (Gli-luciferase Reporter Assay)
  • Cell Culture: Daoy cells, which are derived from a medulloblastoma tumor and have a constitutively active Hedgehog pathway, are cultured in a suitable medium.

  • Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with binding sites for the Gli transcription factors.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compounds (e.g., 2-methylbenzamideoxime derivatives).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in treated cells compared to control cells indicates inhibition of the Hedgehog pathway. IC50 values are calculated from the dose-response curves.[1][3]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HT-29, HGC-27, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]

Enzyme Inhibition Assay (Example: E. coli FabH)
  • Enzyme and Substrate Preparation: Recombinant E. coli FabH enzyme and its substrates (e.g., acetyl-CoA and malonyl-ACP) are prepared.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, substrates, and varying concentrations of the inhibitor.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates. The enzyme activity is monitored by measuring the change in absorbance or fluorescence over time, which is coupled to the consumption of a substrate or the formation of a product.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Visualizing Potential Mechanisms of Action

Diagrams of relevant signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of 2-methylbenzamideoxime derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits complex formation 2-Methylbenzamideoxime Derivative 2-Methylbenzamideoxime Derivative 2-Methylbenzamideoxime Derivative->SMO Inhibits GLI GLI SUFU->GLI Sequesters & promotes cleavage GLI_active GLI_active GLI->GLI_active Activation & Translocation Target_Genes Target_Genes GLI_active->Target_Genes Activates Transcription

Caption: Hypothesized inhibition of the Hedgehog signaling pathway by a 2-Methylbenzamideoxime derivative.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with 2-Methylbenzamideoxime derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-methylbenzamideoxime derivatives is currently limited, the data from structurally related compounds strongly suggest a promising therapeutic potential, particularly in the fields of oncology and anti-inflammatory drug discovery. The insights provided in this technical guide, including potential targets, quantitative data from analogs, and detailed experimental protocols, are intended to serve as a catalyst for further research.

Future investigations should focus on:

  • Synthesis of a diverse library of 2-methylbenzamideoxime derivatives: Exploring a range of substitutions on the benzene ring and the oxime functional group will be crucial for establishing structure-activity relationships.

  • Broad biological screening: Initial screening against a panel of cancer cell lines and key enzymes will help to identify the most promising therapeutic areas.

  • Mechanism of action studies: For active compounds, detailed mechanistic studies will be essential to elucidate their molecular targets and signaling pathways.

  • In vivo efficacy and safety evaluation: Promising candidates should be advanced to preclinical animal models to assess their therapeutic efficacy and safety profiles.

The exploration of 2-methylbenzamideoxime derivatives represents a valuable opportunity to develop novel therapeutics with potentially unique mechanisms of action. This guide provides the foundational knowledge and tools necessary to embark on this exciting area of research.

References

Unlocking the Potential of 2-Methylbenzamideoxime in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzamideoxime, a member of the versatile benzamide (B126) oxime chemical class, stands as a promising, yet underexplored, scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—the benzamide core and the oxime functional group—are prevalent in a multitude of biologically active agents. This technical guide provides an in-depth analysis of the potential applications of 2-Methylbenzamideoxime by examining the established activities of structurally related benzamide and benzamide oxime derivatives. This document outlines potential therapeutic avenues, including antimicrobial, anticancer, and enzyme inhibitory activities. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside curated quantitative data from analogous compounds to guide future research and development efforts.

Introduction: The Benzamide Oxime Scaffold

Benzamide oximes, also known as N-hydroxyamidines, are a class of organic compounds that have garnered significant attention in pharmaceutical research.[1][2] The presence of the oxime moiety (=N-OH) confers unique physicochemical properties that facilitate interactions with various biological targets.[3] These compounds are often investigated as prodrugs for amidines and are recognized for their role in the synthesis of heterocyclic compounds with diverse pharmacological profiles, including anti-inflammatory, antiviral, and anticancer activities.[2][4] 2-Methylbenzamideoxime, as a specific derivative, offers a foundational structure for the development of novel therapeutic agents.

Synthesis of 2-Methylbenzamideoxime and Derivatives

The synthesis of benzamide oximes, including 2-Methylbenzamideoxime, is typically achieved through the reaction of the corresponding nitrile with hydroxylamine (B1172632).[5][6][7] This straightforward and adaptable synthesis allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Benzamide Oximes

This protocol describes a general method for the synthesis of benzamide oximes from a nitrile precursor.[5][6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzonitrile in ethanol.

  • Add hydroxylamine hydrochloride and sodium carbonate to the solution.

  • Reaction Execution: Stir the mixture at room temperature or reflux (60-80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[5]

cluster_synthesis Synthesis of 2-Methylbenzamideoxime 2-Methylbenzonitrile 2-Methylbenzonitrile ReactionVessel Reaction (Ethanol, Base) 2-Methylbenzonitrile->ReactionVessel Hydroxylamine Hydroxylamine Hydroxylamine->ReactionVessel 2-Methylbenzamideoxime 2-Methylbenzamideoxime ReactionVessel->2-Methylbenzamideoxime cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prepare_plates Prepare Serial Dilutions of Compound in 96-Well Plate start->prepare_plates inoculate Inoculate Wells with Microbial Suspension prepare_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end cluster_pathway Potential Anticancer Signaling Pathway Benzamide_Derivative Benzamide Derivative HDAC HDAC Benzamide_Derivative->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation inhibits Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

A Technical Guide to the Spectroscopic Data of 2-Methylbenzamide Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Methylbenzamide oxime (CAS No. 40312-14-9). It includes detailed experimental protocols for acquiring such data and visual diagrams to illustrate analytical workflows and spectral correlations.

Chemical Structure and Properties

  • IUPAC Name: (1E)-1-(2-methylphenyl)-N-hydroxy-methanimidamide

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Physical Form: Solid

  • Melting Point: 144-148 °C

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-Methylbenzamide oxime based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 11.5Singlet1HN-OH (oxime)
~7.2 - 7.6Multiplet4HAr-H (aromatic)
~5.5 - 6.5Singlet (broad)2HNH₂ (amide)
~2.3Singlet3HAr-CH₃ (methyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 155C =N (oxime)
~135 - 140Quaternary Ar-C -CH₃
~125 - 132Ar-C H (aromatic)
~120 - 135Quaternary Ar-C -C=N
~20Ar-C H₃ (methyl)

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3600BroadO-H stretch (oxime)
3100 - 3400MediumN-H stretch (primary amide)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (methyl)
~1640 - 1680StrongC=N stretch (oxime)
~1600, ~1475MediumC=C stretch (aromatic ring)
~930 - 960MediumN-O stretch (oxime)

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
150.18[M]⁺, Molecular ion peak corresponding to the exact mass of the compound.
133[M-OH]⁺, Fragment resulting from the loss of a hydroxyl radical.
119[M-NHOH]⁺ or [M-CH₃-NH]⁺, Common fragmentation pathways for similar structures.
91[C₇H₇]⁺, Tropylium ion, characteristic of a toluene-like substructure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-20 mg of 2-Methylbenzamide oxime.[1] The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, inside a clean 5 mm NMR tube.[1] The solution should be sonicated to ensure homogeneity.[1]

  • Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3]

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

    • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[1]

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

    • Chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (5-10 mg) of solid 2-Methylbenzamide oxime in a few drops of a volatile solvent like methylene (B1212753) chloride.[4]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

    • Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5]

  • Instrumentation: A standard FTIR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean, empty sample compartment is recorded.

    • The salt plate with the sample film is placed in the sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent. For direct infusion Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.[6] Ionization can be achieved through Electron Ionization (EI) for GC-MS or ESI for LC-MS.

  • Data Acquisition:

    • In EI mode, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7]

    • In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Solid Sample B Dissolve in Appropriate Solvent A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FTIR Spectroscopy B->D E Mass Spectrometry (MS) B->E F Structure Elucidation C->F D->F E->F G Purity Assessment F->G

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Diagram 2: Structure-Spectra Correlation for 2-Methylbenzamide Oxime

G cluster_structure Chemical Structure cluster_spectra Expected Spectroscopic Signals cluster_nmr NMR cluster_ir IR cluster_ms MS Structure 2-Methylbenzamide Oxime C₈H₁₀N₂O H_NMR ¹H NMR: - Aromatic H (7.2-7.6 ppm) - Oxime OH (~10-11.5 ppm) - Amide NH₂ (~5.5-6.5 ppm) - Methyl CH₃ (~2.3 ppm) IR IR (cm⁻¹): - O-H Stretch (~3400-3600) - N-H Stretch (~3100-3400) - C=N Stretch (~1640-1680) MS MS (m/z): - Molecular Ion [M]⁺ at 150 - Fragments [M-OH]⁺, [C₇H₇]⁺

Caption: Correlation of functional groups in 2-Methylbenzamide oxime with their expected spectroscopic signals.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the thermal stability and decomposition of 2-Methylbenzamideoxime. To date, a specific experimental study on the thermal properties of this particular compound is not available in the cited literature. Therefore, the quantitative data, decomposition pathways, and product profiles presented herein are based on established principles of thermal analysis and published data for structurally related compounds, such as substituted benzamide (B126) oximes. This guide is intended to serve as a foundational resource for designing and interpreting future experimental investigations.

Introduction

2-Methylbenzamideoxime is a member of the benzamide oxime class of compounds, which are of interest in medicinal chemistry and materials science. An understanding of the thermal stability and decomposition behavior of this compound is crucial for establishing safe handling and storage conditions, predicting its shelf-life, and ensuring its integrity during manufacturing processes, particularly if subjected to heat. This guide outlines the standard methodologies for evaluating thermal stability and proposes a potential decomposition pathway for 2-Methylbenzamideoxime based on analogous chemical systems.

Thermal Analysis: Methodologies and Data Interpretation

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Experimental Protocols

2.1.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature ranges over which 2-Methylbenzamideoxime is stable and to quantify its mass loss upon decomposition.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Methodology:

    • A small, accurately weighed sample of 2-Methylbenzamideoxime (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

    • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The analysis is typically run over a temperature range sufficient to ensure complete decomposition (e.g., from ambient temperature to 600 °C).

2.1.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify and quantify the thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

  • Instrumentation: A differential scanning calorimeter with a sample and a reference cell.

  • Methodology:

    • A small, accurately weighed sample of 2-Methylbenzamideoxime (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • Both the sample and reference pans are heated in the DSC furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

Data Presentation

The quantitative data obtained from TGA and DSC analyses are summarized to provide a comprehensive thermal profile of the compound. While specific data for 2-Methylbenzamideoxime is unavailable, Table 1 presents an illustrative summary of the expected thermal events and their corresponding data points.

Table 1: Illustrative Thermal Analysis Data for 2-Methylbenzamideoxime

ParameterTechniqueIllustrative ValueDescription
Melting Point (Tm)DSC140 - 150 °CTemperature at which the compound transitions from solid to liquid, observed as an endothermic peak.
Onset of Decomposition (Tonset)TGA/DSC> 200 °CThe temperature at which significant mass loss or an exothermic/endothermic decomposition event begins.
Peak Decomposition Temperature (Tpeak)TGA (DTG)/DSC~250 °CThe temperature at which the rate of mass loss or heat flow from decomposition is at its maximum.
Mass Loss (Stage 1)TGA40 - 50%Percentage of mass lost in the initial major decomposition step.
Mass Loss (Stage 2)TGA20 - 30%Percentage of mass lost in a subsequent decomposition step at higher temperatures.
Residual MassTGA< 5% at 600 °CThe percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.
Enthalpy of Decomposition (ΔHd)DSC-150 to -250 J/gThe heat released (exothermic) or absorbed (endothermic) during decomposition. A negative value indicates an exothermic process.

Note: The values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.

Proposed Thermal Decomposition Pathway

Based on studies of related N-substituted benzamide oximes, the thermal decomposition of 2-Methylbenzamideoxime is likely to proceed via a free radical mechanism. The initiation step is expected to be the homolytic cleavage of the weak N-O bond, followed by subsequent fragmentation and rearrangement reactions.

The primary decomposition is anticipated to yield a variety of products. The thermolysis of N-phenylbenzamide oximes has been shown to produce benzimidazoles, benzonitriles, and other aromatic fragments, with the decomposition initiating above 220°C.[1] A similar pathway can be postulated for 2-Methylbenzamideoxime.

The proposed major decomposition products could include:

  • 2-Methylbenzonitrile: Formed through the loss of the amino and hydroxyl groups.

  • 2-Methylbenzoic acid: Resulting from hydrolysis if water is present or formed during decomposition.

  • Toluidines: Arising from rearrangements and further fragmentation.

  • Benzimidazoles: Formed via intramolecular cyclization and rearrangement, a common pathway for N-aryl amidoximes.

A visual representation of a plausible decomposition pathway is provided in the following diagram.

Decomposition_Pathway Proposed Thermal Decomposition Pathway for 2-Methylbenzamideoxime cluster_start Initial Compound cluster_initiation Initiation (Homolytic Cleavage) cluster_products Potential Decomposition Products 2_Methylbenzamideoxime 2-Methylbenzamideoxime Radical_Pair Iminyl and Aminooxy Radicals 2_Methylbenzamideoxime->Radical_Pair Heat (Δ) (N-O Bond Cleavage) 2_Methylbenzonitrile 2-Methylbenzonitrile Radical_Pair->2_Methylbenzonitrile Fragmentation 2_Methylbenzoic_acid 2-Methylbenzoic acid Radical_Pair->2_Methylbenzoic_acid Rearrangement/Hydrolysis Toluidine Toluidine Radical_Pair->Toluidine Rearrangement Other_Fragments Other Aromatic Fragments Radical_Pair->Other_Fragments Further Fragmentation

Caption: Proposed free radical decomposition pathway for 2-Methylbenzamideoxime.

Identification of Decomposition Products

To elucidate the actual decomposition pathway and identify the resulting products, the effluent gas from the TGA can be analyzed in real-time using coupled techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR). Alternatively, the decomposition can be carried out on a larger scale in a controlled pyrolysis apparatus, and the resulting mixture of volatile and non-volatile products can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and other spectroscopic methods.

Experimental Workflow for Product Identification

A typical workflow for the comprehensive thermal analysis and product identification of 2-Methylbenzamideoxime is depicted below.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Analysis and Interpretation Sample 2-Methylbenzamideoxime TGA TGA Sample->TGA DSC DSC Sample->DSC Pyrolysis Preparative Pyrolysis Sample->Pyrolysis TGA_MS TGA-MS / TGA-FTIR TGA->TGA_MS Thermal_Data Thermal Stability Data (TGA/DSC Curves) TGA->Thermal_Data DSC->Thermal_Data Product_Spectra Mass Spectra / IR Spectra TGA_MS->Product_Spectra GC_MS GC-MS Pyrolysis->GC_MS NMR_FTIR NMR / FTIR Pyrolysis->NMR_FTIR GC_MS->Product_Spectra NMR_FTIR->Product_Spectra Pathway Decomposition Pathway Elucidation Thermal_Data->Pathway Product_Spectra->Pathway

Caption: A typical experimental workflow for thermal analysis and product identification.

Conclusion

While specific experimental data on the thermal stability and decomposition of 2-Methylbenzamideoxime is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. The proposed methodologies for TGA and DSC, coupled with analytical techniques for product identification, will enable a thorough characterization of its thermal properties. The postulated decomposition pathway, based on the behavior of structurally similar compounds, serves as a valuable starting point for interpreting experimental results. Future research in this area is essential for a complete understanding of the thermal behavior of 2-Methylbenzamideoxime, which will be invaluable for its potential applications in pharmaceutical and materials science.

References

2-Methylbenzamideoxime: A Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methylbenzamideoxime is a chemical compound utilized as a synthetic intermediate and building block in the field of drug discovery and pharmaceutical synthesis. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and characterization methods, drawing parallels from structurally related compounds. Furthermore, it explores the potential biological significance of molecules derived from this scaffold, with a particular focus on the inhibition of key signaling pathways implicated in disease.

Chemical Properties and Data

2-Methylbenzamideoxime, also known by its systematic name (Z)-N'-hydroxy-2-methylbenzimidamide, is a crystalline solid with the molecular formula C8H10N2O. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H10N2O
Molecular Weight 150.2 g/mol
CAS Number 40312-14-9
Physical Form Crystalline solid
Purity ≥98%
Melting Point 144-148 °C

Synthetic Protocols

General Synthesis of Benzamide (B126) Oximes

Objective: To synthesize a benzamide oxime derivative from the corresponding benzonitrile (B105546).

Materials:

  • 2-Methylbenzonitrile

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol (B145695) or other suitable solvent

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve 2-methylbenzonitrile in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

  • Reaction: Add the hydroxylamine solution to the stirred solution of 2-methylbenzonitrile.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-methylbenzamideoxime.

Characterization Techniques

The structure and purity of synthesized 2-methylbenzamideoxime would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H, N-H, and C=N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Biological Context and Potential Applications

While 2-methylbenzamideoxime itself is primarily a synthetic intermediate, its structural analogs, particularly benzamide derivatives, have shown significant biological activities. This suggests that molecules synthesized using 2-methylbenzamideoxime as a starting material could have therapeutic potential.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide (B150088) have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[1][2] The inhibition of this pathway is a promising strategy for anticancer therapy.[1][2]

The core mechanism of Hh pathway inhibition by these benzamide derivatives involves targeting the Smoothened (Smo) receptor, a key component of the signaling cascade.[1][2]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Benzamide_derivative 2-Methoxybenzamide Derivative Benzamide_derivative->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on Smoothened (SMO).

Antimicrobial Activity

2-Aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties.[4] These compounds have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] The synthesis of novel compounds from 2-methylbenzamideoxime could lead to the discovery of new antimicrobial agents.

Conclusion

2-Methylbenzamideoxime serves as a valuable building block for the synthesis of a diverse range of chemical entities. While its own discovery and history are not well-documented, the established biological activities of structurally related benzamide derivatives, particularly in cancer and infectious diseases, highlight the potential of this compound in drug discovery and development. Further exploration of derivatives synthesized from 2-methylbenzamideoxime is warranted to uncover novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the synthesis of 2-methylbenzamideoxime, a valuable intermediate in medicinal chemistry and drug development. The described methodology is based on the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632), a common and effective method for the preparation of benzamidoximes.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Methylbenzamideoxime is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Amidoxime functionalities are known to be important in medicinal chemistry, serving as precursors to amidines and other nitrogen-containing heterocycles. A reliable and well-documented synthetic protocol is essential for ensuring the consistent quality and supply of this intermediate for further research and development.

The protocol herein details the synthesis of 2-methylbenzamideoxime from 2-methylbenzonitrile and hydroxylamine hydrochloride in the presence of a base. The procedure includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2-MethylbenzonitrileC₈H₇N117.1510.0 gSigma-Aldrich
Hydroxylamine HydrochlorideNH₂OH·HCl69.498.9 gAcros Organics
Sodium CarbonateNa₂CO₃105.9913.6 gFisher Scientific
Ethanol (B145695) (95%)C₂H₅OH46.07200 mLVWR Chemicals
Deionized WaterH₂O18.02As needed---
Ethyl Acetate (B1210297)C₄H₈O₂88.11As needed---
Hexane (B92381)C₆H₁₄86.18As needed---
Anhydrous Magnesium SulfateMgSO₄120.37As needed---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbenzonitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride (8.9 g, 128.1 mmol), and sodium carbonate (13.6 g, 128.1 mmol).

  • Solvent Addition: Add 200 mL of 95% ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-methylbenzamideoxime by recrystallization from an ethyl acetate/hexane solvent system to obtain a white crystalline solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-methylbenzamideoxime.

ParameterValue
Yield 85-95%
Melting Point 142-144 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.55 (s, 1H, -OH), 5.75 (s, 2H, -NH₂), 7.20-7.35 (m, 4H, Ar-H), 2.30 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 152.5, 135.8, 130.2, 129.5, 128.8, 126.0, 19.5
IR (KBr, cm⁻¹) 3480, 3370, 1660, 1580, 1450, 930
Mass Spec (EI, m/z) 150.08 [M]⁺

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-methylbenzamideoxime.

experimental_workflow start Start: Reagents reagents 2-Methylbenzonitrile Hydroxylamine HCl Sodium Carbonate Ethanol start->reagents reaction Reflux Reaction (6-8 hours) reagents->reaction workup Cooling & Filtration reaction->workup extraction Solvent Removal & Extraction with Ethyl Acetate workup->extraction purification Drying & Recrystallization extraction->purification product 2-Methylbenzamideoxime (Final Product) purification->product

Caption: Experimental workflow for the synthesis of 2-Methylbenzamideoxime.

References

Application Notes and Protocols for 2-Methylbenzamideoxime as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamideoxime is a versatile organic ligand capable of forming stable coordination complexes with a variety of transition metal ions. The presence of both an amide and an oxime group provides multiple coordination sites (N and O donor atoms), allowing for the formation of chelate rings with metal ions. This chelation can significantly enhance the biological and catalytic properties of the metal ions. Drawing parallels from structurally similar benzoinoxime, benzimidazole, and Schiff base ligands, metal complexes of 2-Methylbenzamideoxime are anticipated to exhibit significant potential in antimicrobial applications and catalysis.[1][2][3] The increased lipophilicity of the metal complexes upon chelation is a key factor in enhancing their bioactivity, as it facilitates their transport across microbial cell membranes.[2][4]

These application notes provide a comprehensive overview of the potential uses of 2-Methylbenzamideoxime-metal complexes and detailed protocols for their synthesis, characterization, and evaluation.

Potential Applications

Antimicrobial Agents

Metal complexes of ligands structurally related to 2-Methylbenzamideoxime have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][4][5] The chelation of the metal ion to the organic ligand often leads to a more potent antimicrobial agent than the free ligand or the metal salt alone.[6] This enhanced activity is attributed to the principles of chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion.[4] This, in turn, increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of microbial cell membranes.

Potential Mechanisms of Action:

  • Disruption of Cell Membrane: The increased lipophilicity of the complexes can lead to the destabilization and increased permeability of the microbial membrane.[4]

  • Enzyme Inhibition: The metal complexes can interact with and deactivate essential microbial enzymes by binding to their active sites.[4]

  • Interaction with Nucleic Acids: The complexes may bind to DNA or RNA, interfering with replication and protein synthesis.[4]

Catalysis

Metal complexes are widely used as catalysts in various organic transformations.[3][7] Complexes of 2,2′-dithiobisbenzamide have been shown to be effective catalysts in the oxidation of benzyl (B1604629) alcohol.[8] Given the structural similarities, metal complexes of 2-Methylbenzamideoxime could also serve as efficient catalysts in oxidation reactions, reduction reactions, and the formation of carbon-carbon bonds. The coordination environment provided by the ligand can influence the selectivity and efficiency of the catalytic process.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzamideoxime Ligand

This protocol is a generalized procedure based on the synthesis of similar oxime compounds.[1]

Materials:

Procedure:

  • Dissolve 2-Methylbenzonitrile in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (or sodium carbonate).

  • Add the alkaline solution of hydroxylamine hydrochloride to the ethanolic solution of 2-Methylbenzonitrile dropwise with constant stirring.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then keep it overnight.

  • The solid product that forms is isolated by filtration.

  • Wash the solid product several times with a water-alcohol mixture to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Methylbenzamideoxime.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized ligand using FT-IR, ¹H-NMR, and elemental analysis.

Protocol 2: Synthesis of Metal Complexes with 2-Methylbenzamideoxime

This is a general procedure for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes.[9]

Materials:

  • 2-Methylbenzamideoxime ligand

  • Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O)

  • Absolute ethanol or methanol

  • DMF or DMSO (if the ligand is not soluble in ethanol/methanol)

Procedure:

  • Dissolve the 2-Methylbenzamideoxime ligand in hot ethanol. If solubility is an issue, a small amount of DMF or DMSO can be added.

  • In a separate flask, dissolve the metal salt in hot ethanol.

  • Add the hot ethanolic solution of the metal salt to the hot solution of the ligand in a 1:2 molar ratio (metal:ligand) with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.

  • Monitor the reaction using TLC.

  • After cooling the reaction mixture to room temperature, filter the precipitated complex.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the synthesized complex in a vacuum desiccator.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and coordination geometry.

Visualization of Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_evaluation Biological Evaluation start_L 2-Methylbenzonitrile + Hydroxylamine HCl + Base reflux_L Reflux (3-4h) start_L->reflux_L isolate_L Isolation & Purification reflux_L->isolate_L ligand 2-Methylbenzamideoxime isolate_L->ligand char_L Characterization (FT-IR, NMR) ligand->char_L mix Mix Ligand & Metal Salt (2:1 molar ratio) ligand->mix metal_salt Metal Salt (e.g., CuCl2) metal_salt->mix reflux_C Reflux (2-4h) isolate_C Isolation & Purification reflux_C->isolate_C complex Metal Complex isolate_C->complex char_C Characterization (FT-IR, UV-Vis, etc.) complex->char_C antimicrobial Antimicrobial Assay (Agar Well Diffusion, MIC) complex->antimicrobial catalytic Catalytic Activity Test complex->catalytic results Data Analysis antimicrobial->results catalytic->results

Caption: Workflow for synthesis and evaluation of metal complexes.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol is a standard method for screening the antimicrobial activity of compounds.[10]

Materials:

  • Nutrient agar (B569324) medium

  • Sterile Petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal cultures (e.g., Candida albicans, Aspergillus niger)

  • Synthesized metal complexes and the free ligand

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Pour the sterilized agar medium into sterile Petri dishes and allow it to solidify.

  • Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a standard turbidity.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Create wells of about 6 mm in diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the synthesized complexes, the free ligand, and the positive control at a specific concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Add the solvent alone to one well as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

Materials:

  • Nutrient broth

  • Sterile 96-well microtiter plates

  • Microbial inoculum

  • Serial dilutions of the test compounds

  • Resazurin (B115843) dye (optional, as a growth indicator)

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate.

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under the same conditions as in the agar well diffusion assay.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add a resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates microbial growth.

Data Presentation

The following table summarizes representative quantitative data for the antimicrobial activity of metal complexes with ligands structurally similar to 2-Methylbenzamideoxime. This data can serve as a benchmark for evaluating the potential efficacy of 2-Methylbenzamideoxime-based complexes.

Complex/LigandMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
[Cu(L1)₂] S. aureus18125[10]
E. coli15250[10]
[Ni(L1)₂] S. aureus16250[10]
E. coli12500[10]
[Co(L2)₂] B. subtilis-0.14[2]
[Zn(L3)₂] C. albicans-> Fluconazole[4]
Ligand (L1) S. aureus10500[10]
E. coli8>500[10]

L1, L2, L3 represent different Schiff base or oxime-containing ligands from the cited literature.

Proposed Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_entry Cellular Entry cluster_action Intracellular Action complex Metal Complex (Lipophilic) penetration Penetration complex->penetration membrane Microbial Cell Membrane (Lipid Bilayer) disruption Membrane Disruption membrane->disruption destabilization enzyme Enzyme Inhibition membrane->enzyme internalisation dna DNA Binding & Damage membrane->dna ros ROS Generation membrane->ros penetration->membrane death Microbial Cell Death disruption->death enzyme->death dna->death ros->death

Caption: Proposed antimicrobial mechanism of metal complexes.

Conclusion

Metal complexes of 2-Methylbenzamideoxime represent a promising class of compounds with significant potential for development as novel antimicrobial agents and catalysts. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate these complexes. The enhanced biological activity observed in related metal complexes suggests that the chelation of metal ions with 2-Methylbenzamideoxime could lead to the development of potent therapeutic agents and efficient industrial catalysts. Further research is warranted to explore the full potential of this ligand and its metal complexes.

References

Application of 2-Methylbenzamideoxime in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamideoxime, a readily accessible synthetic intermediate, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a nucleophilic amine and an oxime moiety, allows for versatile reactivity in cyclization and condensation reactions. This document provides detailed application notes and protocols for the utilization of 2-Methylbenzamideoxime in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of compounds with significant pharmacological relevance.

Application Note: Synthesis of 1,2,4-Oxadiazoles

The reaction of 2-Methylbenzamideoxime with acylating agents, such as acyl chlorides or carboxylic anhydrides, is a robust and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. In this transformation, the 2-methylphenyl group from the amidoxime (B1450833) is incorporated at the 3-position of the resulting oxadiazole ring, while the substituent from the acylating agent is introduced at the 5-position.

The reaction proceeds via an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to furnish the stable aromatic 1,2,4-oxadiazole (B8745197) ring. This process can be facilitated by thermal means or under microwave irradiation, often in the presence of a base to neutralize the acid generated during the acylation step. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the desired product.

G cluster_workflow Synthetic Workflow start Start reactants 2-Methylbenzamideoxime + Acylating Agent start->reactants reaction Reaction (Acylation & Cyclization) reactants->reaction workup Work-up & Purification reaction->workup product 3-(2-Methylphenyl)-5-substituted -1,2,4-oxadiazole workup->product end End product->end

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of a representative 3,5-disubstituted-1,2,4-oxadiazole using 2-Methylbenzamideoxime.

ProductReactantsSolventReaction TimeYield (%)Melting Point (°C)
3-(2-Methylphenyl)-5-(phenyl)-1,2,4-oxadiazole2-Methylbenzamideoxime, Benzoyl chloridePyridine (B92270)2 hours8556-58
3-Phenyl-5-(o-tolyl)-1,2,4-oxadiazole2-Methylbenzamideoxime, Benzoic acid derivative-10 hours65101-103

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methylphenyl)-5-(phenyl)-1,2,4-oxadiazole

This protocol details the synthesis of 3-(2-methylphenyl)-5-(phenyl)-1,2,4-oxadiazole via the reaction of 2-methylbenzamideoxime with benzoyl chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzamideoxime (1.0 g, 6.66 mmol) in anhydrous pyridine (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (0.94 g, 6.66 mmol) dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into dichloromethane (50 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1) to afford the pure 3-(2-methylphenyl)-5-(phenyl)-1,2,4-oxadiazole.

Characterization Data for 3-(2-Methylphenyl)-5-(phenyl)-1,2,4-oxadiazole:

  • Appearance: White solid

  • Yield: 85%

  • Melting Point: 56-58 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.22 (m, 2H), 7.63-7.50 (m, 4H), 7.42-7.30 (m, 3H), 2.58 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 168.4, 137.8, 132.5, 131.5, 131.1, 129.8, 129.1, 128.3, 126.4, 126.2, 124.3, 22.0.

G cluster_mechanism Reaction Mechanism Amidoxime 2-Methylbenzamideoxime OAcylIntermediate O-Acylamidoxime Intermediate Amidoxime->OAcylIntermediate O-Acylation AcylChloride Benzoyl Chloride AcylChloride->OAcylIntermediate Oxadiazole 3-(2-Methylphenyl)-5-phenyl -1,2,4-oxadiazole OAcylIntermediate->Oxadiazole Intramolecular Cyclodehydration HCl HCl

Caption: Mechanism of 1,2,4-oxadiazole formation.

Application Notes and Protocols for the Quantification of 2-Methylbenzamide Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-Methylbenzamide oxime. The following methods are based on established analytical techniques for similar oxime-containing compounds and provide a strong starting point for method development and validation.

Introduction

2-Methylbenzamide oxime is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its development and use. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for various sample matrices, following appropriate sample preparation.

Analytical Methods Overview

A comparative summary of the proposed analytical methods is presented below. HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

Table 1: Summary of Analytical Methods for 2-Methylbenzamide Oxime Quantification
ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation based on polarity with UV detection.Separation based on polarity with mass-based detection.
Instrumentation HPLC system with UV/Vis DetectorLC system coupled to a tandem mass spectrometer
Primary Use Routine quantification, purity assessmentTrace-level quantification, analysis in complex matrices
Selectivity ModerateHigh
Sensitivity ng-µg rangepg-ng range

High-Performance Liquid Chromatography (HPLC-UV) Method

This method describes a reverse-phase HPLC approach for the quantification of 2-Methylbenzamide oxime.

Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient)
Gradient 20% Acetonitrile, hold for 2 min; 20-80% Acetonitrile over 10 min; 80% Acetonitrile, hold for 2 min; return to 20% over 1 min; re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Experimental Protocol: HPLC-UV Analysis
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methylbenzamide oxime reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).

    • Sample Preparation: Dissolve the sample containing 2-Methylbenzamide oxime in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Create a sequence table with the standard solutions and samples.

    • Inject the standards, starting with the lowest concentration, followed by the samples.

  • Data Analysis:

    • Integrate the peak corresponding to 2-Methylbenzamide oxime.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 2-Methylbenzamide oxime in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary (Hypothetical Data)

Table 3: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

HPLC-UV Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Injection detect UV Detection (254 nm) hplc->detect Elution data Data Acquisition and Processing detect->data Signal quant Quantification data->quant Peak Area

Caption: Workflow for HPLC-UV analysis of 2-Methylbenzamide oxime.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a highly sensitive and selective approach for the quantification of 2-Methylbenzamide oxime, suitable for complex biological matrices.

Chromatographic and Mass Spectrometric Conditions

Table 4: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min; 5-95% B over 3 min; 95% B for 1 min; return to 5% B over 0.5 min; re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (e.g., [M+H]⁺)
Product Ion (Q3) To be determined
Collision Energy To be optimized

Note: The precursor and product ions, as well as the collision energy, need to be determined by infusing a standard solution of 2-Methylbenzamide oxime into the mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with 50:50 water:acetonitrile.

    • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is recommended. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.

  • Instrumentation Setup and Analysis:

    • Optimize the mass spectrometer parameters (precursor/product ions, collision energy) by infusing a standard solution of 2-Methylbenzamide oxime.

    • Equilibrate the LC-MS/MS system with the initial mobile phase composition.

    • Create a sequence table and analyze the standards and samples.

  • Data Analysis:

    • Integrate the peaks for the specified MRM transitions.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

    • Determine the concentration in the samples from the calibration curve.

Method Validation Summary (Hypothetical Data)

Table 5: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

LC-MS/MS Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation extraction Extraction / Protein Precipitation reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column, Gradient) reconstitution->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Ionization data_analysis Data Analysis and Quantification ms_detection->data_analysis Ion Counts

Caption: Workflow for LC-MS/MS analysis of 2-Methylbenzamide oxime.

Logical Relationship of Analytical Approaches

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Logical_Relationship analyte 2-Methylbenzamide Oxime Quantification hplc HPLC-UV analyte->hplc lcmsms LC-MS/MS analyte->lcmsms routine Routine Analysis Purity Assessment hplc->routine trace Trace Level Analysis Complex Matrices lcmsms->trace

Caption: Selection logic for the analytical method.

General Considerations

  • Reference Standard: A well-characterized reference standard of 2-Methylbenzamide oxime with known purity is essential for accurate quantification.

  • Method Development: The provided methods are starting points. Optimization of chromatographic conditions (e.g., mobile phase composition, gradient profile) may be necessary for specific sample types or to resolve potential interfering peaks.

  • Method Validation: It is crucial to perform a full method validation according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[1]

References

Application Notes and Protocols: 2-Methylbenzamide Oxime as a Versatile Starting Material for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylbenzamide (B88809) oxime is a readily accessible and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxylamino moiety, allows for diverse cyclization strategies to construct key heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles, a prominent class of heterocycles known for their wide range of biological activities.

The 1,2,4-oxadiazole (B8745197) ring is a bioisostere for esters and amides, and its derivatives have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The synthetic route outlined herein utilizes the cyclocondensation of 2-methylbenzamide oxime with an anhydride (B1165640), a common and efficient method for the formation of the 1,2,4-oxadiazole nucleus.[3]

I. Synthesis of 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole

This section details the synthesis of a representative 1,2,4-oxadiazole, 5-methyl-3-(2-methylphenyl)-1,2,4-oxadiazole, from 2-methylbenzamide oxime and acetic anhydride.

Reaction Scheme:

G start 2-Methylbenzamide Oxime intermediate O-acylamidoxime intermediate start->intermediate + Acetic Anhydride anhydride Acetic Anhydride product 5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazole intermediate->product Cyclodehydration (Heat)

Caption: General reaction scheme for the synthesis of a 1,2,4-oxadiazole.

Data Presentation:
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioAmountYield (%)Physical AppearanceMelting Point (°C)
2-Methylbenzamide oximeC₈H₁₀N₂O150.181.01.50 g-White solid144-148[4]
Acetic AnhydrideC₄H₆O₃102.092.01.9 mL-Colorless liquid-
Pyridine (B92270)C₅H₅N79.10Solvent10 mL-Colorless liquid-
5-Methyl-3-(2-methylphenyl)-1,2,4-oxadiazoleC₁₀H₁₀N₂O174.20--~85White crystalline solid45-47

Note: Yield and melting point are representative values based on similar reported syntheses.

Experimental Protocol:

Materials:

  • 2-Methylbenzamide oxime (97%)[4]

  • Acetic anhydride (≥99%)

  • Pyridine (anhydrous, 99.8%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-methylbenzamide oxime (1.50 g, 10.0 mmol).

  • Add anhydrous pyridine (10 mL) to dissolve the starting material.

  • Slowly add acetic anhydride (1.9 mL, 20.0 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 50 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-methyl-3-(2-methylphenyl)-1,2,4-oxadiazole.

II. Visualizations

Synthetic Utility of 2-Methylbenzamide Oxime

G 2-Methylbenzamide Oxime 2-Methylbenzamide Oxime 1,2,4-Oxadiazoles 1,2,4-Oxadiazoles 2-Methylbenzamide Oxime->1,2,4-Oxadiazoles  + Anhydrides/ Acyl Chlorides Quinazolinones Quinazolinones 2-Methylbenzamide Oxime->Quinazolinones  + Carbonyl Compounds (multistep) Other N-Heterocycles Other N-Heterocycles 2-Methylbenzamide Oxime->Other N-Heterocycles  + Various Reagents

Caption: Versatility of 2-methylbenzamide oxime as a precursor for various heterocycles.

Experimental Workflow for 1,2,4-Oxadiazole Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve 2-Methylbenzamide Oxime in Pyridine Dissolve 2-Methylbenzamide Oxime in Pyridine Add Acetic Anhydride Add Acetic Anhydride Dissolve 2-Methylbenzamide Oxime in Pyridine->Add Acetic Anhydride Heat to Reflux Heat to Reflux Add Acetic Anhydride->Heat to Reflux Monitor by TLC Monitor by TLC Heat to Reflux->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Extract with Ethyl Acetate->Wash with NaHCO3 and Brine Dry and Concentrate Dry and Concentrate Wash with NaHCO3 and Brine->Dry and Concentrate Column Chromatography or Recrystallization Column Chromatography or Recrystallization Dry and Concentrate->Column Chromatography or Recrystallization Product Characterization Product Characterization Column Chromatography or Recrystallization->Product Characterization

Caption: Step-by-step workflow for the synthesis and purification of the target 1,2,4-oxadiazole.

Reaction Mechanism: Formation of the 1,2,4-Oxadiazole Ring

G Amidoxime 2-Methylbenzamide Oxime O-Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O-Acylamidoxime  Acylation of  oxime oxygen Anhydride Acetic Anhydride Anhydride->O-Acylamidoxime Cyclization Intramolecular Nucleophilic Attack O-Acylamidoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration  Formation of  tetrahedral intermediate Oxadiazole 1,2,4-Oxadiazole Product Dehydration->Oxadiazole  Elimination of  water

Caption: Simplified mechanism for the formation of the 1,2,4-oxadiazole ring.

References

Application Notes and Protocols for In Vitro Assays Involving 2-Methylbenzamideoxime and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data and established in vitro assays for 2-Methylbenzamideoxime are not widely available in the public scientific literature. This compound is primarily described as a synthetic intermediate for drug discovery. Therefore, these application notes provide generalized protocols for in vitro assays that are commonly used to characterize novel chemical entities with potential therapeutic value, such as benzamide (B126) and benzimidazole (B57391) derivatives. The presented data is hypothetical and for illustrative purposes.

Application Note: Enzyme Inhibition Assay

Enzyme inhibitors are crucial in drug discovery for modulating pathological processes. Benzamide and its derivatives have been studied as inhibitors of various enzymes, including protein kinases and poly(ADP-ribose)polymerase (PARP).[1][2][3] A primary in vitro step is to determine if a compound like 2-Methylbenzamideoxime can inhibit a specific enzyme's activity and to quantify its potency, typically as an IC₅₀ value (the concentration of an inhibitor that reduces enzyme activity by 50%).

Hypothetical Signaling Pathway: Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1][2][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling cascade and the potential point of inhibition by a small molecule inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor 2-Methyl- benzamideoxime (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Hypothetical kinase signaling pathway inhibited by a small molecule.
Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general method for determining the IC₅₀ of a test compound against a purified enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (resulting in a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the specific enzyme)

  • 2-Methylbenzamideoxime (or test compound) stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of 2-Methylbenzamideoxime in the assay buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank (No Enzyme): Assay buffer and substrate.

    • Negative Control (100% Activity): Assay buffer, enzyme, and DMSO (at the same final concentration as the test compound wells).

    • Positive Control: Assay buffer, enzyme, and a known inhibitor at a concentration expected to give maximum inhibition.

    • Test Compound: Assay buffer, enzyme, and the serially diluted 2-Methylbenzamideoxime.

  • Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors/DMSO. Mix gently and incubate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in the reader and measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.

    • Normalize the data by setting the average V₀ of the negative control as 100% activity and the blank as 0% activity.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 - ((V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Enzyme Inhibition Data
Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
3095.1 ± 2.1
1088.7 ± 3.4
370.3 ± 4.0
148.5 ± 3.8
0.325.6 ± 2.9
0.19.8 ± 1.7
IC₅₀ (µM) 1.05

Application Note: Cell Viability (Cytotoxicity) Assay

It is essential to assess whether a compound exhibits cytotoxic effects on cells. The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methylbenzamideoxime in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent viability for each concentration: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
2005.4 ± 1.2
10015.8 ± 3.5
5045.2 ± 4.1
2578.9 ± 5.3
12.592.1 ± 3.8
6.2598.5 ± 2.5
GI₅₀ (µM) 48.2

Application Note: Antimicrobial Susceptibility Assay

Benzimidazole derivatives, which are structurally related to benzamides, have shown a broad range of biological activities, including antimicrobial effects. The broth microdilution method is a standard in vitro assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10]

General Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound.

In_Vitro_Screening_Workflow Compound Test Compound (2-Methylbenzamideoxime) PrimaryAssay Primary Screening (e.g., Enzyme Inhibition) Compound->PrimaryAssay HitIdent Hit Identification PrimaryAssay->HitIdent SecondaryAssay Secondary Assay (e.g., Cell Viability) HitIdent->SecondaryAssay Active Inactive Inactive HitIdent->Inactive Inactive TertiaryAssay Tertiary Assay (e.g., Antimicrobial MIC) SecondaryAssay->TertiaryAssay LeadOpt Lead Optimization TertiaryAssay->LeadOpt

General workflow for in vitro compound screening.
Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • 2-Methylbenzamideoxime stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using the broth medium. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL. This will halve the concentration of the compound in each well.

  • Controls: Include the following controls on each plate:

    • Growth Control: Broth with inoculum but no compound.

    • Sterility Control: Broth only.

    • Positive Control: Serial dilutions of a standard antibiotic.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Data Presentation: Hypothetical MIC Data
CompoundTest OrganismMIC Range (µg/mL)
2-MethylbenzamideoximeS. aureus64
2-MethylbenzamideoximeE. coli>128
CiprofloxacinS. aureus0.5
CiprofloxacinE. coli0.015

References

Application Notes and Protocols for the Purification of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Methylbenzamideoxime, a key synthetic intermediate in pharmaceutical research and drug development.[1] The following sections outline common purification techniques, including recrystallization and column chromatography, along with methods for purity assessment.

Introduction

2-Methylbenzamideoxime (C8H10N2O, Molar Mass: 150.18 g/mol ) is a crystalline solid with a melting point range of 144-148 °C. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and to ensure the quality and safety of downstream products. This document provides standardized procedures for its purification and analysis.

Purification Techniques

The selection of a suitable purification technique depends on the nature and quantity of impurities, as well as the desired scale of the purification.

Recrystallization

Recrystallization is an effective method for purifying solid compounds and is often the first choice for crystalline materials like 2-Methylbenzamideoxime. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.

Protocol 2.1.1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures and poorly at lower temperatures.

Materials:

  • Crude 2-Methylbenzamideoxime

  • Recrystallization solvent (e.g., Ethanol, Methanol, or Acetone)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude 2-Methylbenzamideoxime and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-Methylbenzamideoxime in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2.1.2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. A pair of miscible solvents is used: one in which the compound is soluble (solvent 1) and another in which it is insoluble (solvent 2).

Materials:

  • Crude 2-Methylbenzamideoxime

  • Solvent 1 (e.g., Dichloromethane (DCM) or Toluene)

  • Solvent 2 (e.g., Hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude 2-Methylbenzamideoxime in a minimal amount of hot solvent 1.

  • Induce Crystallization: While the solution is still hot, add solvent 2 dropwise until the solution becomes cloudy, indicating the point of saturation.

  • Redissolution: Add a few drops of hot solvent 1 until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent method.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures that are difficult to purify by recrystallization.

Protocol 2.2.1: Flash Column Chromatography

Materials:

  • Crude 2-Methylbenzamideoxime

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent (e.g., Petroleum Ether/Ethyl Acetate or Dichloromethane/Hexane mixtures)[2]

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for 2-Methylbenzamideoxime.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 2-Methylbenzamideoxime in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 2-Methylbenzamideoxime.

Purity Assessment

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol 3.1.1: Reversed-Phase HPLC for Purity Analysis

This protocol provides a general method that can be optimized for specific impurity profiles.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Methylbenzamideoxime in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Purity Calculation: Determine the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the same substance.[3]

Protocol 3.2.1: Purity Determination by ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Materials:

  • Purified 2-Methylbenzamideoxime

  • Internal standard of known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh the 2-Methylbenzamideoxime and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques for 2-Methylbenzamideoxime

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Typical YieldKey AdvantagesKey Disadvantages
Single-Solvent Recrystallization90%>98%70-90%Simple, cost-effective, scalable.Dependent on finding a suitable solvent.
Two-Solvent Recrystallization85%>97%60-85%Applicable when a single solvent is not suitable.Can be more complex to optimize.
Flash Column Chromatography70%>99%50-80%High resolution for complex mixtures.More time-consuming and requires more solvent.

Visualizations

PurificationWorkflow Crude Crude 2-Methylbenzamideoxime Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Low initial purity / Complex mixture PurityAnalysis Purity Analysis (HPLC, qNMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Further purification needed PurityAnalysis->ColumnChromatography Further purification needed PureProduct Pure 2-Methylbenzamideoxime (>98%) PurityAnalysis->PureProduct Purity meets specification

Caption: General workflow for the purification of 2-Methylbenzamideoxime.

PurificationDecisionTree Start Start with Crude Product IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsLiquid Product is a liquid/oil IsSolid->IsLiquid No FindSolvent Find a suitable solvent system TryRecrystallization->FindSolvent RecrystallizationSuccess Recrystallization Successful FindSolvent->RecrystallizationSuccess Yes UseChromatography Use Column Chromatography FindSolvent->UseChromatography No IsLiquid->UseChromatography

References

Application Notes and Protocols for Enzyme Inhibitor Development Using Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of benzamide (B126) derivatives as enzyme inhibitors, with a focus on kinases involved in cellular signaling. Due to the limited publicly available data on the specific inhibitory activity of 2-Methylbenzamideoxime, this guide utilizes a well-characterized benzamide-containing p38 MAP kinase inhibitor, Doramapimod (BIRB 796) , as a representative example.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] As such, they are significant targets for the development of therapeutics for inflammatory diseases and cancer.[3] The protocols and data presented herein provide a framework for researchers to screen and characterize novel benzamide and benzamideoxime derivatives against similar kinase targets.

Quantitative Data for a Representative Benzamide Inhibitor

The inhibitory potency of a compound is a critical parameter in drug development. It is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for the representative benzamide derivative, Doramapimod (BIRB 796), against the four isoforms of p38 MAPK.

InhibitorTarget EnzymeIC50 (nM)Assay ConditionReference
Doramapimod (BIRB 796)p38α (MAPK14)38In vitro kinase assay[4]
Doramapimod (BIRB 796)p38β (MAPK11)65In vitro kinase assay[4]
Doramapimod (BIRB 796)p38γ (MAPK12)200In vitro kinase assay[4]
Doramapimod (BIRB 796)p38δ (MAPK13)520In vitro kinase assay[4]

Signaling Pathway

The p38 MAPK signaling pathway is a key cascade that translates extracellular signals into cellular responses. Activation of this pathway by stressors like UV radiation, osmotic shock, or inflammatory cytokines (e.g., TNF-α, IL-1) leads to the sequential activation of a kinase cascade, culminating in the phosphorylation of p38 MAPK.[1][5] Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), which in turn regulate the expression of genes involved in inflammation and apoptosis.[2] Inhibitors block this pathway by binding to p38 MAPK and preventing the phosphorylation of its downstream effectors.

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk P p38 p38 MAPK mkk->p38 P downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38->transcription_factors P inhibitor Benzamide Inhibitor (e.g., Doramapimod) inhibitor->p38 downstream_kinases->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Gene Expression (Inflammation, Apoptosis) nucleus->gene_expression

Caption: The p38 MAPK signaling cascade and point of inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for determining the IC50 of a test compound (such as 2-Methylbenzamideoxime or other benzamide derivatives) against a target kinase, using the p38 MAPKα isoform as an example.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a non-radioactive, luminescence-based assay to measure kinase activity and its inhibition. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF-2 peptide)

  • Test inhibitor (e.g., 2-Methylbenzamideoxime) dissolved in DMSO

  • ATP (at a concentration near the Km for p38α)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the test inhibitor in DMSO. A common starting concentration is 10 mM.

    • Further dilute the inhibitor series in Kinase Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a "no inhibitor" control (vehicle) containing the same final concentration of DMSO.

  • Set up Kinase Reaction:

    • In the wells of a white assay plate, add the diluted inhibitor or vehicle control.

    • Add the recombinant p38α enzyme to each well.

    • Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the kinase substrate (ATF-2) and ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal.

    • Incubate for an additional 30 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro kinase inhibition assay described above.

kinase_assay_workflow prep 1. Reagent Preparation dilution 2. Inhibitor Serial Dilution prep->dilution setup 3. Assay Plate Setup (Inhibitor + Enzyme) dilution->setup initiate 4. Initiate Reaction (Add Substrate + ATP) setup->initiate incubate 5. Incubate at 30°C initiate->incubate terminate 6. Terminate Reaction (Add ADP-Glo™ Reagent) incubate->terminate detect 7. Signal Generation (Add Kinase Detection Reagent) terminate->detect read 8. Read Luminescence detect->read analyze 9. Data Analysis (IC50) read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbenzamideoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 2-Methylbenzamideoxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Methylbenzamideoxime?

A1: The most prevalent and straightforward method for synthesizing 2-Methylbenzamideoxime is the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Q2: I am observing a low yield of my final product. What are the potential causes?

A2: Low yields can arise from several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or moderately increasing the temperature. The purity of the starting materials, particularly the 2-methylbenzonitrile, is crucial, as impurities can lead to side reactions. Additionally, ensure that the hydroxylamine hydrochloride is fresh and the base is of good quality and used in the correct stoichiometric amount to effectively liberate the free hydroxylamine. Product loss during work-up and purification steps can also significantly impact the final yield.

Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted 2-methylbenzonitrile, the formation of a dimeric amidoxime (B1450833) species, or side-products from the decomposition of hydroxylamine. Careful monitoring of the reaction progress by TLC can help to minimize the formation of these byproducts.

Q4: How can I best purify the crude 2-Methylbenzamideoxime?

A4: The primary methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the 2-Methylbenzamideoxime is soluble at high temperatures but sparingly soluble at room temperature should be chosen. Common solvent systems for similar compounds include mixtures of ethyl acetate (B1210297) and hexane. If column chromatography is necessary, silica (B1680970) gel is a standard stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[1]

Q5: What are the recommended storage conditions for 2-Methylbenzamideoxime?

A5: To prevent degradation, it is advisable to store the purified 2-Methylbenzamideoxime in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the synthesis of 2-Methylbenzamideoxime.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Hydroxylamine: Hydroxylamine hydrochloride can degrade over time.Use a fresh bottle of hydroxylamine hydrochloride.
Insufficient Base: The base is required to neutralize the hydrochloride salt and generate free hydroxylamine.Ensure the correct stoichiometry of the base is used. An excess of a mild base like sodium carbonate is often employed.[1]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Consider moderately increasing the reaction temperature, for example, to 60-70°C, while monitoring for the formation of byproducts.[1]
Formation of a White Precipitate During Reaction Incomplete Dissolution of Reagents: The base or hydroxylamine hydrochloride may not be fully dissolved.Ensure vigorous stirring and that all reagents are adequately dissolved in the solvent before heating.
Product "Oils Out" During Recrystallization Solution is Too Concentrated: A highly concentrated solution can lead to the separation of a liquid phase instead of solid crystals.Add a small amount of the hot solvent back to the mixture to dissolve the oil, and then allow it to cool more slowly.
Cooling is Too Rapid: Rapid cooling can prevent the formation of a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purity Does Not Improve After Recrystallization Co-crystallization of Impurities: The impurity has a similar solubility profile to the desired product in the chosen solvent.Try a different recrystallization solvent or a solvent/anti-solvent system. If this fails, column chromatography is recommended.
Incomplete Removal of Mother Liquor: Residual impure solvent is trapped within the crystals.Ensure the crystals are thoroughly washed with a small amount of fresh, ice-cold recrystallization solvent during filtration.

Quantitative Data Presentation

The following table summarizes the reaction conditions and yield for the synthesis of a structurally similar compound, N'-hydroxy-4-methylbenzimidamide, which can serve as a reference for optimizing the synthesis of 2-Methylbenzamideoxime.[1]

Parameter Value
Starting Material 4-methylbenzonitrile
Reagents Hydroxylamine hydrochloride, Sodium carbonate
Solvent Methanol
Temperature 60-70°C
Reaction Time 4 hours
Reported Yield 88%

Experimental Protocols

Synthesis of 2-Methylbenzamideoxime

This protocol is adapted from the synthesis of N'-hydroxy-4-methylbenzimidamide and should be optimized for the specific substrate.[1]

Materials:

  • 2-methylbenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzonitrile (1.0 equivalent) in methanol.

  • To this solution, add hydroxylamine hydrochloride (2.5 equivalents) and sodium carbonate (1.6 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to 60-70°C for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 8:2) eluent system to afford the pure 2-Methylbenzamideoxime.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-methylbenzonitrile in Methanol add_reagents Add Hydroxylamine HCl and Sodium Carbonate start->add_reagents heat Heat to 60-70°C for 4 hours add_reagents->heat monitor Monitor by TLC heat->monitor concentrate1 Remove Solvent monitor->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography end Pure 2-Methylbenzamideoxime chromatography->end

Caption: Experimental workflow for the synthesis of 2-Methylbenzamideoxime.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Reagent Quality start->cause2 cause3 Product Loss during Work-up start->cause3 sol1a Extend Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Use Fresh Reagents cause2->sol2a sol2b Check Stoichiometry cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Careful Purification cause3->sol3b

Caption: Logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Synthesis of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Methylbenzamideoxime.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Methylbenzamideoxime?

A1: The most prevalent method for synthesizing 2-Methylbenzamideoxime is the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632).[1] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol. The base is essential to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The most significant and common side product is the corresponding amide, 2-Methylbenzamide.[2][3] This can form through a competing reaction pathway or hydrolysis of the starting material or the product, especially under non-optimized conditions. Other potential impurities include unreacted 2-methylbenzonitrile and products from the hydrolysis of the amidoxime (B1450833) itself. In some cases, dimeric byproducts have also been reported in amidoxime synthesis.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-methylbenzonitrile), you can observe the consumption of the nitrile and the appearance of the more polar 2-Methylbenzamideoxime product spot.

Q4: What are the recommended purification methods for 2-Methylbenzamideoxime?

A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol, water, or a mixture of ethyl acetate (B1210297) and hexane (B92381). If recrystallization is insufficient to remove impurities, silica (B1680970) gel column chromatography is a common alternative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Methylbenzamideoxime.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Hydroxylamine: Improper storage or age can lead to the degradation of hydroxylamine hydrochloride. 2. Insufficient Base: The base is crucial to free the hydroxylamine nucleophile from its salt. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use a fresh, unopened container of hydroxylamine hydrochloride. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium carbonate, triethylamine) is used. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., ethanol).
Significant 2-Methylbenzamide Byproduct Formation 1. Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the nitrile starting material. 2. Reaction Conditions Favoring Amide Formation: The choice of base and solvent can significantly influence the product distribution. Strong inorganic bases may promote amide formation.[4] 3. Prolonged Reaction Times at High Temperatures: These conditions can lead to the hydrolysis of the newly formed amidoxime.1. Use anhydrous solvents and reagents. 2. Optimize the base and solvent system. The use of an organic base like triethylamine in a non-aqueous solvent may be preferable. Some studies suggest that ionic liquids can suppress amide formation.[2][5] 3. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.
Presence of Unreacted 2-Methylbenzonitrile 1. Incomplete Reaction: The reaction may not have reached completion. 2. Insufficient Hydroxylamine: Not enough of the nucleophile is present to react with all of the starting material.1. Extend the reaction time or moderately increase the reaction temperature. 2. Use a slight excess of hydroxylamine hydrochloride and the base.
Difficulty in Product Isolation/Purification 1. Product is an Oil and Does Not Crystallize: This can be due to residual solvent or impurities. 2. Co-elution of Product with Impurities during Column Chromatography: The polarity of the product and impurities may be too similar for effective separation.1. Attempt to remove all solvent under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is the next step. 2. Carefully optimize the solvent system for column chromatography by testing various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane) with TLC to achieve better separation.

Data on Side Product Formation

The formation of the 2-Methylbenzamide byproduct is highly dependent on the reaction conditions. The following table summarizes qualitative and semi-quantitative observations on how different parameters can influence the product distribution.

Reaction Parameter Condition Favoring 2-Methylbenzamideoxime (Desired Product) Condition Favoring 2-Methylbenzamide (Side Product) Reference
Base Weak organic bases (e.g., Triethylamine)Strong inorganic bases (e.g., NaOH, KOH)[4]
Solvent Anhydrous protic solvents (e.g., Ethanol, Methanol), Ionic LiquidsAqueous or wet solvents[2][3]
Temperature Room temperature to moderate heating (e.g., 60-80 °C)High temperatures for prolonged periods[4]
Reaction Time Optimal time to consume starting material (monitored by TLC)Extended reaction times beyond completion[4]

Experimental Protocols

General Protocol for the Synthesis of 2-Methylbenzamideoxime

This protocol is a general guideline based on common procedures for the synthesis of aryl amidoximes.[1]

Materials:

  • 2-Methylbenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Ethanol (95% or absolute)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzonitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylbenzamideoxime.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Synthesis_Pathway cluster_reactants Reactants & Reagents cluster_products Reaction Outcome 2-Methylbenzonitrile 2-Methylbenzonitrile 2-Methylbenzamideoxime 2-Methylbenzamideoxime 2-Methylbenzonitrile->2-Methylbenzamideoxime Desired Reaction 2-Methylbenzamide 2-Methylbenzamide 2-Methylbenzonitrile->2-Methylbenzamide Hydrolysis Unreacted Starting Material Unreacted Starting Material 2-Methylbenzonitrile->Unreacted Starting Material Incomplete Reaction Hydroxylamine Hydroxylamine Hydroxylamine->2-Methylbenzamideoxime Base Base Base->2-Methylbenzamideoxime 2-Methylbenzamideoxime->2-Methylbenzamide Hydrolysis

Caption: Reaction pathway for the synthesis of 2-Methylbenzamideoxime and the formation of common side products.

Troubleshooting_Logic start Experiment Start issue Low Yield or Impurities Detected? start->issue check_amide Major Impurity: 2-Methylbenzamide? issue->check_amide Yes purify Purify Product (Recrystallization or Chromatography) issue->purify No check_sm Major Impurity: 2-Methylbenzonitrile? check_amide->check_sm No optimize_conditions Optimize Reaction Conditions: - Use anhydrous solvents - Use weaker organic base - Control temperature and time check_amide->optimize_conditions Yes increase_reagents Increase Reaction Time/ Temperature or Excess Hydroxylamine check_sm->increase_reagents Yes check_sm->purify No optimize_conditions->start increase_reagents->start end Pure Product purify->end

Caption: A troubleshooting workflow for the synthesis of 2-Methylbenzamideoxime.

References

Technical Support Center: Optimizing 2-Methylbenzamideoxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylbenzamideoxime. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Methylbenzamideoxime?

A1: The most common method for synthesizing 2-Methylbenzamideoxime is through the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in the presence of a base to generate free hydroxylamine in situ.[1][2][3] The reaction is generally performed in a protic solvent like ethanol (B145695) or methanol.[1][2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-methylbenzonitrile (also known as o-tolunitrile) and hydroxylamine hydrochloride. A base is required to neutralize the hydrochloride and liberate free hydroxylamine. Common bases include sodium carbonate, potassium carbonate, or organic bases like triethylamine.[1][3][4] The choice of solvent is typically an alcohol, such as ethanol or methanol, although greener methods using water have also been reported.[1]

Q3: What is the main side product I should be aware of, and how can I minimize its formation?

A3: The primary side product in the synthesis of 2-Methylbenzamideoxime is the corresponding amide, 2-methylbenzamide.[1][2] This can occur through the hydrolysis of the starting nitrile or the amidoxime (B1450833) product, a reaction that can be promoted by high temperatures and strong bases.[1] To minimize its formation, consider the following:

  • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 60-80 °C) can reduce the rate of hydrolysis.[1][2]

  • Choice of Base: Using a milder organic base, such as triethylamine, may be advantageous over strong inorganic bases.[1]

  • pH Control During Workup: Carefully manage the pH during extraction and purification to prevent acid or base-catalyzed hydrolysis of the amidoxime.[1]

  • Alternative Methods: In some cases, converting the nitrile to a thioamide first, followed by reaction with hydroxylamine, can yield the pure amidoxime with minimal amide byproduct.[2]

Q4: How can I purify the final 2-Methylbenzamideoxime product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like 2-Methylbenzamideoxime.[2] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Common solvent systems for aromatic oximes and amides include ethanol/water, ethyl acetate (B1210297)/hexane, or toluene.[5][6] If the product is an oil or difficult to crystallize, column chromatography on silica (B1680970) gel is a viable alternative.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may be slow.[1] 2. Decomposition of Hydroxylamine: Hydroxylamine can degrade over time. 3. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.[1][2] 4. Insufficient Base: The amount of base may not be enough to generate sufficient free hydroxylamine.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. Consider extending the reaction time or increasing the temperature to the 60-80 °C range.[1][2] 2. Use Fresh Reagents: Ensure that the hydroxylamine hydrochloride is from a fresh stock. 3. Optimize Temperature: If the reaction is slow at room temperature, gradually increase the heat while monitoring for byproduct formation. 4. Adjust Stoichiometry: Use a slight excess of both hydroxylamine hydrochloride (e.g., 1.5 equivalents) and the base (e.g., 2.0 equivalents of sodium carbonate).[2]
Significant Amide Byproduct Formation 1. High Reaction Temperature: Elevated temperatures can promote hydrolysis.[1] 2. Strong Base: A strong base can facilitate the hydrolysis of the nitrile or amidoxime. 3. Extended Reaction Time at High Temperature: Prolonged heating increases the likelihood of byproduct formation.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[1] 2. Use a Milder Base: Consider using an organic base like triethylamine.[1] 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize readily from the reaction mixture. 2. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation difficult. 3. Poor Crystal Formation: The chosen recrystallization solvent may not be optimal.1. Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, proceed with column chromatography. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. 3. Screen Recrystallization Solvents: Test a range of solvents and solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexanes, toluene) to find the best conditions for recrystallization.[5][7][8]
Reaction is Very Slow 1. Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature. 2. Steric Hindrance: The methyl group in the ortho position of 2-methylbenzonitrile may slightly hinder the reaction.1. Increase Temperature: Gradually increase the reaction temperature to reflux in ethanol or methanol.[1][2] 2. Use an Excess of Reagents: A larger excess of hydroxylamine may help to drive the reaction to completion.[3] 3. Consider Alternative Activation: For slow reactions, microwave or ultrasonic irradiation has been shown to accelerate amidoxime formation.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-Methylbenzamideoxime

This protocol is a general guideline based on common procedures for the synthesis of aromatic amidoximes.[1][2][4] Optimization of specific parameters may be required for optimal results.

Materials:

  • 2-Methylbenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate or Triethylamine

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzonitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature or heat to reflux (typically 60-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For workup, dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-Methylbenzamideoxime by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow Experimental Workflow for 2-Methylbenzamideoxime Synthesis cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-methylbenzonitrile in Ethanol add_reagents Add Hydroxylamine HCl and Base start->add_reagents react Stir at RT or Reflux (60-80°C) add_reagents->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_salts Filter Inorganic Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate extract Ethyl Acetate Extraction concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure 2-Methylbenzamideoxime purify->product

Caption: A general experimental workflow for the synthesis of 2-Methylbenzamideoxime.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn degraded_reagents Degraded Reagents start->degraded_reagents bad_temp Suboptimal Temperature start->bad_temp insufficient_base Insufficient Base start->insufficient_base increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp fresh_reagents Use Fresh Reagents degraded_reagents->fresh_reagents optimize_temp Optimize Temperature bad_temp->optimize_temp adjust_stoichiometry Adjust Stoichiometry insufficient_base->adjust_stoichiometry

References

Technical Support Center: Purification of 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylbenzamideoxime. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 2-Methylbenzamideoxime?

A1: When synthesizing 2-Methylbenzamideoxime from 2-methylbenzonitrile and hydroxylamine, the most probable impurity is the unreacted starting material, 2-methylbenzonitrile. Other potential impurities could arise from side reactions or the degradation of the product if exposed to excessive heat.

Q2: My crude 2-Methylbenzamideoxime is an oil/waxy solid and won't crystallize. What should I do?

A2: Oiling out during recrystallization can be caused by several factors, including the presence of significant impurities or the use of an inappropriate solvent. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. Following chromatography, recrystallization of the partially purified solid should be more successful.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1] A suitable mobile phase for analyzing 2-Methylbenzamideoxime and the common impurity, 2-methylbenzonitrile, is a mixture of hexanes and ethyl acetate (B1210297). The product, being more polar, will have a lower Rf value than the less polar nitrile starting material. By comparing the spots of your crude material, purified fractions, and starting materials, you can assess the purity.

Q4: After purification, my 2-Methylbenzamideoxime appears discolored. What could be the cause?

A4: Discoloration can indicate the presence of minor, highly colored impurities or some degradation of the product. If the purity appears high by analytical methods like NMR or LC-MS, treating a solution of the compound with a small amount of activated carbon followed by filtration through celite can sometimes remove colored impurities. However, be aware that this can also lead to some loss of the desired product.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. High concentration of impurities. Inappropriate solvent system. Cooling the solution too quickly.1. Pre-purify: Use column chromatography to remove major impurities before attempting recrystallization. 2. Solvent Screening: Test a variety of solvents or solvent mixtures. Since 2-Methylbenzamideoxime is a polar compound, polar solvents like ethanol (B145695) or solvent mixtures such as ethyl acetate/hexanes are good starting points.[2] 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over precipitation.
No crystals form upon cooling. The solution is not saturated. The chosen solvent is too good a solvent for the compound at all temperatures.1. Concentrate the Solution: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. 3. Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. For a polar compound like 2-Methylbenzamideoxime, a nonpolar anti-solvent like hexanes could be effective when used with a more polar solvent like ethyl acetate.
Low recovery of purified material. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially.1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the amount of product remaining in the solution. 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
Column Chromatography Issues
Symptom Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate mobile phase polarity. Column overloading. Improperly packed column.1. Optimize Mobile Phase with TLC: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[3] Adjust the ratio to achieve a good separation between the product spot and impurity spots (an Rf of ~0.3 for the product is often ideal).[3] 2. Load an Appropriate Amount: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel used. 3. Pack the Column Carefully: Ensure the silica gel is packed uniformly without air bubbles or channels to allow for even flow of the mobile phase.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol (B129727) can be added in small percentages to the mobile phase.
Streaking or tailing of the product band on the column. The compound is interacting too strongly with the silica gel. The compound is not very soluble in the mobile phase.1. Use a More Polar Mobile Phase: A more polar solvent system can help to move the compound down the column more effectively. 2. "Dry Loading": Adsorb the crude product onto a small amount of silica gel and load this solid onto the column instead of loading a concentrated solution. This can often lead to sharper bands.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 2-Methylbenzamideoxime. The ideal solvent system should be determined on a small scale first.

Materials:

  • Crude 2-Methylbenzamideoxime

  • Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-Methylbenzamideoxime in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying 2-Methylbenzamideoxime using silica gel column chromatography.

Materials:

  • Crude 2-Methylbenzamideoxime

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve the crude 2-Methylbenzamideoxime in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample solution to the top of the silica gel. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Collect the eluent in fractions.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 8:2, then 7:3 hexanes:ethyl acetate).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methylbenzamideoxime.

Data Presentation

The following table summarizes the physical properties of 2-Methylbenzamideoxime.

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Solid
Melting Point 144-148 °C[4]

Visualization

The following workflow diagram illustrates the decision-making process for purifying 2-Methylbenzamideoxime.

Purification_Workflow start Crude 2-Methylbenzamideoxime assess_purity Assess Purity (TLC/NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid If impure recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Waxy) check_purity_after_recrys Check Purity recrystallize->check_purity_after_recrys check_purity_after_chrom Check Purity column_chromatography->check_purity_after_chrom pure_product Pure 2-Methylbenzamideoxime check_purity_after_recrys->column_chromatography Impure check_purity_after_recrys->pure_product Pure check_purity_after_chrom->recrystallize Impure but solid check_purity_after_chrom->pure_product Pure

Caption: A workflow for troubleshooting the purification of 2-Methylbenzamideoxime.

References

stability issues of 2-Methyl benzamideoxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methylbenzamideoxime in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 2-Methylbenzamideoxime in solution?

A1: The stability of 2-Methylbenzamideoxime in solution is primarily influenced by pH, temperature, and the solvent used. Both the amide and the oxime functional groups are susceptible to hydrolysis, which is a major degradation pathway.[1][2][3] The rate of hydrolysis is significantly affected by the pH of the solution, with both acidic and basic conditions potentially accelerating degradation.[1][3] Elevated temperatures will also increase the rate of degradation.

Q2: What are the recommended storage conditions for 2-Methylbenzamideoxime solutions?

A2: For optimal stability, stock solutions of 2-Methylbenzamideoxime should be prepared fresh. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protected from light.[4] For a related compound, 4-methylbenzamide (B193301) oxime, it is advised not to store aqueous solutions for more than one day.[5] Long-term storage of solutions is generally not recommended due to the potential for hydrolysis. For the solid compound, storage at -20°C is recommended for long-term stability.[5]

Q3: What are the likely degradation products of 2-Methylbenzamideoxime?

A3: Based on the chemical structure and the known degradation pathways of related compounds, the primary degradation products are likely to result from the hydrolysis of the amide and/or the oxime functional groups.[3]

  • Amide Hydrolysis: This would lead to the formation of 2-methylbenzoic acid and hydroxylamine.

  • Oxime Hydrolysis: This would result in 2-methylbenzamide (B88809) and nitrous acid. It is also possible for the oxime to degrade to a nitrile (2-methylbenzonitrile) under certain conditions.[3]

It is crucial to perform forced degradation studies and use analytical techniques such as HPLC-MS to identify the specific degradation products under your experimental conditions.[6]

Q4: In which solvents is 2-Methylbenzamideoxime soluble and relatively stable for short-term experimental use?

A4: A related compound, 4-methylbenzamide oxime, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] These solvents are generally suitable for preparing stock solutions. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use. The stability in aqueous solutions is limited.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of compound activity or inconsistent results over time. Degradation of 2-Methylbenzamideoxime in the experimental solution.• Prepare fresh solutions for each experiment. • If using a stock solution, assess its stability under your storage conditions by re-analyzing its purity periodically via HPLC. • Minimize the time the compound is in an aqueous buffer, especially at non-neutral pH or elevated temperatures.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.• Conduct a forced degradation study to identify potential degradation products and their retention times. • Use a stability-indicating HPLC method to resolve the parent compound from its degradants. • Characterize the unknown peaks using mass spectrometry (MS) to confirm if they are degradation products.[6]
Precipitation of the compound in aqueous solution. Low aqueous solubility. The solubility of a related compound, 4-methylbenzamide oxime, in PBS (pH 7.2) is approximately 0.5 mg/mL.[5]• Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous medium to the final desired concentration. • Ensure the final concentration of the organic solvent is compatible with your experimental system. • If precipitation persists, consider using a co-solvent or a different buffer system, but be aware that this may affect stability.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To intentionally degrade 2-Methylbenzamideoxime under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methylbenzamideoxime in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.[7]

Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating 2-Methylbenzamideoxime from all its potential process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient, pH of the aqueous phase, and organic modifier to achieve adequate separation of the parent peak from the degradation peaks observed in the forced degradation study.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all components are detected. A wavelength of around 254 nm is a reasonable starting point.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway 2-Methylbenzamideoxime 2-Methylbenzamideoxime 2-Methylbenzoic Acid + Hydroxylamine 2-Methylbenzoic Acid + Hydroxylamine 2-Methylbenzamideoxime->2-Methylbenzoic Acid + Hydroxylamine Amide Hydrolysis (Acid/Base) 2-Methylbenzamide 2-Methylbenzamide 2-Methylbenzamideoxime->2-Methylbenzamide Oxime Hydrolysis (Acid-catalyzed) 2-Methylbenzonitrile 2-Methylbenzonitrile 2-Methylbenzamideoxime->2-Methylbenzonitrile Oxime Degradation

Predicted degradation pathways of 2-Methylbenzamideoxime.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analytical Method Development Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose to Acid, Base, Oxidation, Heat, Light Degraded Samples Degraded Samples Stress Conditions->Degraded Samples HPLC-PDA/MS Analysis HPLC-PDA/MS Analysis Degraded Samples->HPLC-PDA/MS Analysis Method Optimization Method Optimization HPLC-PDA/MS Analysis->Method Optimization Separate all peaks Validated Stability-Indicating Method Validated Stability-Indicating Method Method Optimization->Validated Stability-Indicating Method

Workflow for stability testing of 2-Methylbenzamideoxime.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Solution Age Check Solution Age Inconsistent Results->Check Solution Age Prepare Fresh Solution Prepare Fresh Solution Check Solution Age->Prepare Fresh Solution Old Analyze for Degradation Analyze for Degradation Check Solution Age->Analyze for Degradation Fresh Unexpected HPLC Peaks Unexpected HPLC Peaks Perform Forced Degradation Perform Forced Degradation Unexpected HPLC Peaks->Perform Forced Degradation Identify Degradants Identify Degradants Perform Forced Degradation->Identify Degradants

References

Technical Support Center: Scaling Up 2-Methylbenzamideoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylbenzamideoxime, particularly when scaling up from laboratory to pilot plant or production scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methylbenzamideoxime?

A1: The most prevalent and direct method for synthesizing 2-Methylbenzamideoxime is the reaction of 2-methylbenzonitrile with hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol (B145695) or methanol.[1] The base is necessary to generate the free hydroxylamine nucleophile in situ.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the thermal instability of hydroxylamine, especially in its free base form and at elevated concentrations or temperatures.[2] The reaction with 2-methylbenzonitrile is exothermic, and inadequate temperature control on a large scale can lead to a thermal runaway, potentially causing a dangerous increase in pressure or even an explosion. It is crucial to have robust cooling systems and to carefully control the rate of addition of reagents. Hydroxylamine and its salts are also toxic and corrosive, necessitating appropriate personal protective equipment (PPE) and handling procedures.

Q3: Why does the yield of 2-Methylbenzamideoxime often decrease upon scaling up?

A3: A decrease in yield during scale-up can be attributed to several factors. Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Heat transfer is also less efficient in larger vessels, which can be problematic for this exothermic reaction. Furthermore, purification steps like crystallization can be less efficient at a larger scale, leading to greater product loss.

Q4: What is the most common impurity in this reaction, and how can it be minimized?

A4: A significant challenge, particularly in industrial-scale synthesis, is the formation of 2-methylbenzamide (B88809) as a byproduct.[3][4] This can arise from the alternative nucleophilic attack by the oxygen atom of hydroxylamine on the nitrile. Minimizing this impurity can be achieved by carefully controlling reaction temperature and potentially by using specific ionic liquids as the reaction medium, which has been shown to enhance selectivity.[4]

Q5: What are the recommended storage conditions for 2-Methylbenzamideoxime?

A5: 2-Methylbenzamideoxime is a solid at room temperature.[5] It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Troubleshooting Guide

Issue 1: Low Yield of 2-Methylbenzamideoxime
Possible Cause Suggested Solution
Incomplete Reaction - Verify Stoichiometry: Ensure at least a stoichiometric amount of hydroxylamine and base are used. An excess of hydroxylamine can sometimes improve yields.[1]- Monitor Reaction Progress: Use an appropriate analytical technique (e.g., HPLC, TLC) to monitor the disappearance of the starting nitrile. Extend the reaction time if necessary.- Check Base Strength: Ensure the base is strong enough to effectively neutralize the hydroxylamine hydrochloride.
Inefficient Mixing - Optimize Agitation: For larger reactors, ensure the agitator speed and design are sufficient to maintain a homogeneous mixture, especially during the addition of reagents.
Poor Temperature Control - Controlled Addition: Add the hydroxylamine solution or the base in a controlled, dropwise manner to manage the exotherm.- Efficient Cooling: Utilize a jacketed reactor with a reliable cooling system to maintain the optimal reaction temperature.
Product Loss During Workup - Optimize Crystallization: Carefully select the crystallization solvent and cooling profile to maximize product recovery. Avoid crashing the product out of solution too quickly.- Minimize Transfers: Plan the workup procedure to minimize the number of vessel-to-vessel transfers.
Issue 2: High Levels of 2-Methylbenzamide Impurity
Possible Cause Suggested Solution
High Reaction Temperature - Maintain Lower Temperature: The formation of the amide byproduct can be favored at higher temperatures. Maintain a consistent and moderate reaction temperature (e.g., refluxing ethanol).
Reaction Solvent Effects - Solvent Screening: While alcohols are common, consider screening other solvents or solvent systems that may favor the desired reaction pathway. The use of certain ionic liquids has been reported to eliminate amide side-product formation.[4]
Incorrect pH - Maintain Basic Conditions: Ensure the reaction mixture remains sufficiently basic throughout the process to favor the N-nucleophilic attack of hydroxylamine.
Issue 3: Difficulty with Product Isolation and Purification
Possible Cause Suggested Solution
Product Oiling Out - Solvent Selection: The chosen crystallization solvent may not be optimal. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane).- Controlled Cooling: Employ a gradual cooling ramp to encourage crystal growth rather than amorphous precipitation.
Persistent Impurities - Recrystallization: Perform one or more recrystallizations from a suitable solvent system.- Column Chromatography: If impurities cannot be removed by crystallization, column chromatography may be necessary, although this can be challenging and costly at a large scale.
Fine Crystals/Poor Filtration - Optimize Crystallization: Adjust the cooling rate and agitation during crystallization to promote the growth of larger, more easily filterable crystals.

Data Presentation

The following table provides a representative comparison of reaction parameters and outcomes when scaling up the synthesis of an aromatic amidoxime (B1450833) like 2-Methylbenzamideoxime. Note: These values are illustrative and may vary depending on the specific equipment and process conditions.

Parameter Lab Scale (e.g., 100 g) Pilot Scale (e.g., 10 kg)
Starting Nitrile 100 g10 kg
Hydroxylamine HCl ~1.2 equivalents~1.2 equivalents
Base (e.g., Na2CO3) ~1.5 equivalents~1.5 equivalents
Solvent (Ethanol) 1 L100 L
Reaction Temperature 78°C (Reflux)75-80°C
Reaction Time 8-12 hours12-18 hours
Typical Yield 85-95%75-85%
Purity (pre-purification) >95%90-95% (higher amide content)
Purification Method RecrystallizationRecrystallization / Reslurry

Experimental Protocols

Key Experiment: Synthesis of 2-Methylbenzamideoxime (Pilot Scale Example)

Materials:

  • 2-Methylbenzonitrile (10.0 kg)

  • Hydroxylamine Hydrochloride (7.1 kg, ~1.2 eq)

  • Sodium Carbonate (9.0 kg, ~1.5 eq)

  • Ethanol (100 L)

  • Water (for workup)

Equipment:

  • 150 L glass-lined reactor with reflux condenser, temperature probe, and controlled addition funnel.

  • Efficient overhead stirrer.

  • Jacketed heating/cooling system.

  • Filter-dryer or centrifuge.

Procedure:

  • Charging the Reactor: Charge the reactor with 2-methylbenzonitrile (10.0 kg) and ethanol (50 L). Begin agitation.

  • Preparation of Hydroxylamine Solution: In a separate vessel, dissolve hydroxylamine hydrochloride (7.1 kg) in water (20 L).

  • Reaction Setup: Heat the reactor contents to 50-60°C.

  • Controlled Addition: Slowly add the hydroxylamine hydrochloride solution to the reactor over a period of 2-3 hours, carefully monitoring the internal temperature. Use the cooling jacket to maintain the temperature below 80°C.

  • Base Addition: After the hydroxylamine addition is complete, slowly add sodium carbonate (9.0 kg) portion-wise over 1-2 hours. CO2 evolution will occur.

  • Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until the starting nitrile is <1%.

  • Workup and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to approximately half its volume.

    • Slowly add water (50 L) to the concentrated solution with good stirring to precipitate the product.

    • Cool the slurry to 0-5°C and stir for 2 hours.

    • Isolate the solid product by filtration and wash the cake with cold water.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for 2-Methylbenzamideoxime Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Hydroxylamine Solution add_hydroxylamine Controlled Addition of Hydroxylamine Solution prep_reagents->add_hydroxylamine charge_reactor Charge Reactor with 2-Methylbenzonitrile & Ethanol charge_reactor->add_hydroxylamine Heat to 50-60°C add_base Controlled Addition of Base (e.g., Na2CO3) add_hydroxylamine->add_base reflux Heat to Reflux & Monitor Progress (HPLC) add_base->reflux cool Cool Reaction Mixture reflux->cool Reaction Complete filter_salts Filter Inorganic Salts cool->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate precipitate Precipitate with Water concentrate->precipitate isolate Isolate by Filtration precipitate->isolate Cool to 0-5°C dry Dry Product isolate->dry

Caption: Experimental Workflow for 2-Methylbenzamideoxime Synthesis.

troubleshooting_workflow Troubleshooting Low Yield decision decision issue issue solution solution start Low Yield Observed check_completion Reaction Complete? start->check_completion check_impurities High Impurity Levels? check_completion->check_impurities Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_workup Significant Loss during Workup? check_impurities->check_workup No high_impurities High Impurities check_impurities->high_impurities Yes workup_loss Workup Loss check_workup->workup_loss Yes solution_reaction Increase Reaction Time Check Reagent Stoichiometry Verify Temperature incomplete_reaction->solution_reaction solution_impurities Optimize Temperature Control Improve Mixing Consider Solvent Change high_impurities->solution_impurities solution_workup Optimize Crystallization Solvent & Cooling Profile Minimize Transfers workup_loss->solution_workup

Caption: Troubleshooting Workflow for Low Yield Issues.

References

preventing degradation of 2-Methyl benzamideoxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methylbenzamideoxime during storage.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of 2-Methylbenzamideoxime.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to light (photodegradation). 2. Exposure to moisture (hydrolysis). 3. Incompatible storage container.1. Store in an amber or opaque container to protect from light. 2. Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. 3. Use glass or other inert containers. Avoid plastics that may leach impurities.
Loss of potency or inconsistent experimental results 1. Thermal degradation due to improper storage temperature. 2. Hydrolysis from atmospheric moisture. 3. Oxidative degradation.1. Store at the recommended temperature (see Storage Conditions FAQ). Avoid frequent temperature fluctuations. 2. Handle the compound in a low-humidity environment (e.g., glove box) and store it as recommended. 3. Store under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with strong oxidizing agents.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) 1. Formation of degradation products.1. Perform forced degradation studies to identify potential degradation products and establish their chromatographic profiles. 2. Review storage conditions and handling procedures to identify the source of degradation.
Poor solubility after storage 1. Formation of less soluble degradation products or polymers.1. Characterize the insoluble material to identify its nature. 2. Re-purify the sample if necessary. 3. Review and optimize storage conditions to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Methylbenzamideoxime?

A1: To minimize degradation, 2-Methylbenzamideoxime should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C. For sensitive applications, storage at -20°C under an inert atmosphere (argon or nitrogen) is advisable.

Q2: What are the primary degradation pathways for 2-Methylbenzamideoxime?

A2: Based on its chemical structure, 2-Methylbenzamideoxime is susceptible to several degradation pathways:

  • Hydrolysis: The amide and oxime functional groups can undergo acid or base-catalyzed hydrolysis. This is accelerated by the presence of moisture.

  • Oxidation: The molecule can be oxidized, particularly if exposed to air and light, or in the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal Degradation: High temperatures can cause decomposition.

Q3: Which analytical techniques are suitable for monitoring the stability of 2-Methylbenzamideoxime?

A3: Stability-indicating analytical methods are crucial for assessing the integrity of 2-Methylbenzamideoxime. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1] For identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.[1]

Q4: What are the likely degradation products of 2-Methylbenzamideoxime?

A4: While specific degradation products need to be confirmed experimentally, plausible products from the main degradation pathways include:

  • Hydrolysis: 2-Methylbenzoic acid and hydroxylamine (B1172632) (from hydrolysis of the amidoxime (B1450833) group).

  • Thermal Decomposition: Upon heating, benzonitriles and other nitrogen-containing compounds may be formed.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

Objective: To intentionally degrade 2-Methylbenzamideoxime under various stress conditions to identify likely degradation products and pathways.

Materials:

  • 2-Methylbenzamideoxime

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methylbenzamideoxime in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid 2-Methylbenzamideoxime in an oven at 80°C.

    • Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of 2-Methylbenzamideoxime (e.g., 100 µg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 2-Methylbenzamideoxime from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

G Potential Degradation Pathways of 2-Methylbenzamideoxime cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation 2-Methylbenzamideoxime 2-Methylbenzamideoxime 2-Methylbenzoic_acid 2-Methylbenzoic Acid 2-Methylbenzamideoxime->2-Methylbenzoic_acid H2O / H+ or OH- Hydroxylamine Hydroxylamine 2-Methylbenzamideoxime->Hydroxylamine H2O / H+ or OH- Oxidized_Products Oxidized Products (e.g., N-oxide derivatives) 2-Methylbenzamideoxime->Oxidized_Products [O] 2-Methylbenzonitrile 2-Methylbenzonitrile 2-Methylbenzamideoxime->2-Methylbenzonitrile Heat Photoproducts Various Photoproducts 2-Methylbenzamideoxime->Photoproducts Light (hν)

Caption: Potential degradation pathways for 2-Methylbenzamideoxime.

G Troubleshooting Workflow for 2-Methylbenzamideoxime Degradation start Degradation Suspected (e.g., failed assay, new peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Atmosphere, Duration of exposure) start->check_handling analytical_investigation Analytical Investigation (HPLC, LC-MS) check_storage->analytical_investigation check_handling->analytical_investigation forced_degradation Perform Forced Degradation Study analytical_investigation->forced_degradation If degradation confirmed identify_products Identify Degradation Products forced_degradation->identify_products optimize_conditions Optimize Storage & Handling (e.g., inert gas, desiccator) identify_products->optimize_conditions retest Re-test Stability optimize_conditions->retest

Caption: A logical workflow for troubleshooting degradation issues.

References

Technical Support Center: Troubleshooting Low Bioactivity in 2-Methylbenzamideoxime Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 2-Methylbenzamideoxime analogs.

Frequently Asked Questions (FAQs)

Q1: My 2-Methylbenzamideoxime analogs show unexpectedly low or no bioactivity in my primary assay. What are the initial troubleshooting steps?

Low bioactivity can stem from several factors, ranging from compound integrity to assay-related issues. A systematic approach is crucial for identifying the root cause. Key initial steps include:

  • Compound Characterization: Verify the identity, purity, and stability of your synthesized analogs. Impurities or degradation products can interfere with the assay or misrepresent the concentration of the active compound.

  • Solubility Assessment: Poor aqueous solubility is a common reason for low bioactivity in aromatic compounds like benzamides. If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than anticipated.

  • Assay Interference: Some compounds can interfere with the assay technology itself, for instance, by causing autofluorescence or inhibiting a reporter enzyme (e.g., luciferase).

Q2: How can I confirm the purity and identity of my 2-Methylbenzamideoxime analogs?

It is essential to use highly pure compounds for biological testing to ensure that the observed activity is not due to impurities. A purity of >95% is generally recommended. The following techniques are standard for compound characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A pure compound should ideally show a single, sharp peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of your compound, helping to verify its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of your synthesized analogs.

Q3: What should I do if I suspect poor solubility is the cause of low bioactivity?

Poor solubility can lead to artificially low potency and poor reproducibility. Here are some strategies to address this issue:

  • Co-solvents: Use a minimal amount (typically <1%) of a biocompatible organic solvent like DMSO to dissolve the compound before making the final dilution in the aqueous assay buffer.

  • Solubility Measurement: Experimentally determine the solubility of your key compounds in the assay buffer to ensure you are working within the soluble range.

  • Structural Modification: If solubility issues are persistent across a series of analogs, consider introducing polar functional groups into the molecular structure through medicinal chemistry efforts.

Q4: My compounds are pure and soluble, but the bioactivity is still low. What other factors should I consider?

If compound integrity and solubility are not the issue, consider the following:

  • Structure-Activity Relationship (SAR): The biological activity of a compound is highly dependent on its chemical structure. Minor structural modifications can lead to significant changes in potency. Systematically varying substituents on the 2-Methylbenzamideoxime scaffold can help identify key structural features required for activity.

  • Off-Target Effects: Benzamide scaffolds are known to be "privileged structures," meaning they can bind to multiple targets. Your compounds might be hitting off-targets that are not relevant to your primary assay.

  • Cellular Permeability: For cell-based assays, the compound needs to cross the cell membrane to reach its intracellular target. Poor membrane permeability can result in low apparent activity.

  • Metabolic Stability: In cell-based or in vivo studies, the compound might be rapidly metabolized into inactive forms.

Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical 2-Methylbenzamideoxime Analogs

The following table presents hypothetical bioactivity data for a series of 2-Methylbenzamideoxime analogs against a generic kinase target (e.g., a tyrosine kinase) to illustrate the principles of SAR. This data is for illustrative purposes only.

Compound IDR1 Substitution (ortho)R2 Substitution (meta)R3 Substitution (para)IC50 (µM)Solubility (µg/mL)
MBO-01 HHH> 1005
MBO-02 FHH50.28
MBO-03 HClH25.812
MBO-04 HHOCH315.125
MBO-05 HHCF35.43
MBO-06 FClH10.39
MBO-07 HClOCH38.718
MBO-08 HHNO2> 1004

Interpretation of Hypothetical SAR Data:

  • The unsubstituted parent compound MBO-01 is inactive, suggesting that substitutions on the phenyl ring are necessary for bioactivity.

  • Electron-withdrawing groups at the para-position, such as in MBO-05 (CF3), appear to enhance potency, although this may also decrease solubility.

  • An electron-donating group at the para-position, as in MBO-04 (OCH3), also improves activity and has a positive impact on solubility.

  • The presence of a nitro group (MBO-08 ) leads to a loss of activity, which could be due to electronic or steric effects, or potential toxicity.

  • Combining substitutions, as in MBO-06 and MBO-07 , results in compounds with good potency, suggesting that multiple interactions with the target protein might be at play.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject 10 µL of the sample onto the column and run the gradient method.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a luminescence-based method.

  • Materials: Kinase enzyme, substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Methylbenzamideoxime analogs for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Bioactivity Observed Purity Check Compound Purity & Identity (HPLC, LC-MS, NMR) Start->Purity Initial Checks Solubility Assess Solubility in Assay Buffer Purity->Solubility If Pure Assay_Interference Evaluate Assay Interference (e.g., autofluorescence) Solubility->Assay_Interference If Soluble SAR_Analysis Analyze Structure-Activity Relationship (SAR) Assay_Interference->SAR_Analysis No Interference Permeability Assess Cell Permeability SAR_Analysis->Permeability If SAR is flat Metabolism Investigate Metabolic Stability Permeability->Metabolism If permeable Optimize Optimize Lead Compound Metabolism->Optimize If stable Apoptosis_Signaling_Pathway Compound 2-Methylbenzamideoxime Analog Target Target Protein (e.g., Kinase) Compound->Target Inhibition Caspase9 Caspase-9 Target->Caspase9 Activation Block Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Validation & Comparative

Characterization of 2-Methylbenzamideoxime: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is a cornerstone of the research and development process. 2-Methylbenzamideoxime, an aromatic amide oxime, requires robust analytical techniques for its identification, purity assessment, and quantification. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 2-Methylbenzamideoxime, complete with supporting experimental protocols and data interpretation.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 2-Methylbenzamideoxime hinges on the specific analytical goal, sample matrix, and the inherent chemical properties of the analyte. While both techniques offer high sensitivity and resolution, they operate on different principles, leading to distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of 2-Methylbenzamideoxime due to the compound's polarity and thermal lability. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. Due to the polar nature and potential for thermal degradation of 2-Methylbenzamideoxime, direct analysis can be challenging. Derivatization is often required to increase volatility and thermal stability.

A summary of the expected performance characteristics of each technique for the analysis of 2-Methylbenzamideoxime is presented below.

ParameterHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and solid/liquid stationary phase
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compoundsSuitable for volatile and thermally stable compounds; derivatization may be required for polar analytes
Sample Preparation Simple dissolution in a suitable solventMay require derivatization to improve volatility and thermal stability
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (LC-MS)Mass Spectrometry (MS)
Key Advantages - Direct analysis of the native compound- Avoids thermal degradation- Wide applicability for polar compounds- High separation efficiency- Provides structural information through mass fragmentation patterns- High sensitivity
Potential Challenges - Lower resolution compared to capillary GC- Mobile phase selection can be complex- Potential for thermal degradation of the analyte- Derivatization adds complexity and potential for side reactions

Experimental Protocols

Detailed methodologies for the analysis of 2-Methylbenzamideoxime using both HPLC and GC-MS are provided below. These protocols are based on established methods for structurally similar aromatic compounds and serve as a robust starting point for method development and validation.

HPLC Method for 2-Methylbenzamideoxime

This reverse-phase HPLC (RP-HPLC) method is designed for the quantitative analysis of 2-Methylbenzamideoxime.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (for pH adjustment)

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B1-15 min: 30-70% B15-17 min: 70% B17-18 min: 70-30% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of 2-Methylbenzamideoxime in the sample solvent to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method for 2-Methylbenzamideoxime (with Derivatization)

Due to the polarity of the oxime and amide functional groups, derivatization is recommended for robust GC-MS analysis. Silylation is a common technique to increase the volatility of such compounds.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • 2-Methylbenzamideoxime

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

3. Derivatization Protocol:

  • Dissolve approximately 1 mg of 2-Methylbenzamideoxime in 100 µL of anhydrous pyridine in a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Data Presentation and Interpretation

HPLC Analysis

The HPLC analysis will yield a chromatogram showing the retention time of 2-Methylbenzamideoxime. Quantification is achieved by creating a calibration curve from the peak areas of the standard solutions.

AnalyteExpected Retention Time (min)
2-Methylbenzamideoxime~ 8-12

Note: The exact retention time will depend on the specific HPLC system and column used.

GC-MS Analysis

The GC-MS analysis will provide both chromatographic and mass spectrometric data. The retention time of the derivatized 2-Methylbenzamideoxime will be observed in the total ion chromatogram (TIC). The mass spectrum will show the molecular ion of the derivatized compound and characteristic fragment ions, which can be used for structural confirmation.

Predicted Mass Fragmentation of Silylated 2-Methylbenzamideoxime:

The derivatization with BSTFA will replace the active hydrogens on the oxime and amide groups with trimethylsilyl (B98337) (TMS) groups. The resulting di-TMS derivative will have a higher molecular weight. The mass spectrum is expected to show a molecular ion peak [M]+ and characteristic fragments from the loss of methyl groups (-15 amu), the TMS group (-73 amu), and cleavage of the benzoyl and oxime moieties.

ParameterExpected Value
Retention Time (derivatized) ~ 15-20 min
Molecular Ion (di-TMS derivative) [M]+ m/z 294
Key Fragment Ions (m/z) 279 [M-15]+, 221 [M-73]+, 119 [C8H9N]+, 91 [C7H7]+

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation of similar silylated compounds.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh & Dissolve 2-Methylbenzamideoxime B Prepare Standards (Serial Dilution) A->B C Filter Samples (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Generate Chromatogram F->G H Quantification via Calibration Curve G->H

Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Pyridine B Add BSTFA/TMCS (Silylation) A->B C Heat at 70°C B->C D Inject into GC-MS System C->D E Separation on DB-5ms Column D->E F Mass Spectrometric Detection E->F G Obtain Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum G->H I Structural Confirmation H->I

Experimental workflow for GC-MS analysis.

A Comparative Analysis of the Chelating Properties of 2-Methylbenzamideoxime and Other Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of organic molecules to bind metal ions is a cornerstone of various scientific disciplines, from medicinal chemistry to materials science. Oximes, a class of compounds characterized by the C=N-OH functional group, are well-recognized for their chelating properties, enabling them to form stable complexes with a wide range of metal ions. This guide provides a comparative analysis of the chelating properties of 2-Methylbenzamideoxime against other notable oximes, supported by available experimental data.

Due to the limited availability of specific quantitative data for 2-Methylbenzamideoxime in the public domain, this comparison will draw upon data for the closely related benzamideoxime and other structurally relevant oximes to infer and compare their potential chelating behaviors. The primary focus will be on the stability of the metal-ligand complexes, a key indicator of a chelator's efficacy.

Understanding Chelation and Stability Constants

Chelation is a process where a polydentate ligand, a molecule that can form multiple bonds to a single metal ion, binds to that ion, forming a ring-like structure called a chelate. The stability of these chelates is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value signifies a more stable complex and a stronger affinity of the ligand for the metal ion.

Comparative Analysis of Oxime Chelators

This guide will compare the chelating properties of the following representative oximes:

  • Benzamideoxime: As a proxy for 2-Methylbenzamideoxime, it represents amidoximes where the oxime group is adjacent to an amide.

  • Salicylaldoxime: An example of an aldoxime with a hydroxyl group in the ortho position, allowing for bidentate chelation.

  • Dimethylglyoxime: A well-known dioxime that exhibits high selectivity for certain metal ions, particularly nickel.

Data Presentation: Stability Constants of Metal-Oxime Complexes

The following tables summarize the reported stability constants (log K) for the formation of 1:1 metal-ligand complexes with the selected oximes. It is important to note that experimental conditions such as temperature, ionic strength, and solvent can influence these values.

Table 1: Stability Constants (log K₁) of Benzohydroxamic Acid with Various Metal Ions

Metal Ionlog K₁
Fe(III)11.4
Cu(II)8.2
Ni(II)6.0
Co(II)5.8
Zn(II)6.5

Note: Data for Benzohydroxamic acid is used as a proxy for Benzamideoxime due to structural similarity and data availability.

Table 2: Stability Constants (log K₁) of Salicylaldoxime with Various Metal Ions

Metal Ionlog K₁
Cu(II)9.5
Ni(II)7.3
Co(II)6.8
Zn(II)6.2
Fe(II)6.0

Table 3: Stability Constants (log K₁ and log K₂) of Dimethylglyoxime with Ni(II)

Complex Specieslog K
[Ni(DMG)]⁺8.8
[Ni(DMG)₂]9.8

DMG = Dimethylglyoxime monoanion

Experimental Protocols

The determination of stability constants for metal-ligand complexes is crucial for evaluating the efficacy of a chelating agent. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stepwise stability constants of metal-oxime complexes.

Principle: This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The complex formation between the metal and the ligand releases protons, causing a change in pH. By analyzing the titration curve, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which are then used to determine the stability constants.

Materials:

  • pH meter with a combined glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Solution of the oxime ligand of known concentration

  • Solution of the metal salt (e.g., nitrate (B79036) or perchlorate) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the ligand solution and the inert electrolyte into the reaction vessel.

    • Add a known volume of standardized strong acid to protonate the ligand.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

    • This titration allows for the determination of the ligand's protonation constants.

  • Titration of the Metal-Ligand Mixture:

    • Pipette known volumes of the ligand solution, metal salt solution, and inert electrolyte into the reaction vessel.

    • Add the same volume of standardized strong acid as in the ligand titration.

    • Titrate the mixture with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration curves, calculate the formation function (n̄) and the free ligand concentration ([L]) at various pH values using established computational methods (e.g., the Bjerrum method).

    • Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve (a plot of n̄ versus pL, where pL = -log[L]). For example, at n̄ = 0.5, pL = log K₁.

Visualizations

Chelation Process of a Bidentate Oxime

ChelationProcess M Metal Ion C Chelate Complex M->C Forms Complex L1 Oxime Ligand 1 L1->C L2 Oxime Ligand 2 L2->C PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand (for pKa) prep_ligand->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture prep_ligand->titrate_complex prep_metal Prepare Metal Salt Solution prep_metal->titrate_complex prep_base Standardize Base Solution prep_base->titrate_ligand prep_base->titrate_complex plot_curves Plot Titration Curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_n_pL Calculate n̄ and pL plot_curves->calc_n_pL det_logK Determine Stability Constants (log K) calc_n_pL->det_logK ChelateStabilityFactors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties stability Chelate Stability (log K) charge Charge charge->stability radius Ionic Radius radius->stability lewis_acidity Lewis Acidity lewis_acidity->stability basicity Basicity of Donor Atoms basicity->stability ring_size Chelate Ring Size (5- or 6-membered favored) ring_size->stability steric_hindrance Steric Hindrance steric_hindrance->stability

Comparative Guide to the Analytical Validation of 2-Methylbenzamide Oxime Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methylbenzamide oxime against a potential alternative, High-Performance Liquid Chromatography with Gradient Elution. The comparison is supported by detailed experimental protocols and performance data based on established analytical practices for similar compounds.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for a proposed isocratic HPLC-UV method and a comparative gradient HPLC-UV method for the analysis of 2-Methylbenzamide oxime. The data presented for both methods are representative of typical performance characteristics achievable for small organic molecules of this class, derived from similar validated assays.[1][2][3][4]

Validation ParameterProposed Isocratic HPLC-UV MethodComparative Gradient HPLC-UV Method
Analyte 2-Methylbenzamide oxime2-Methylbenzamide oxime
Linearity Range 1 - 100 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.3 µg/mL
Intra-assay Precision (%RSD) ≤ 1.5%≤ 1.8%
Inter-assay Precision (%RSD) ≤ 2.0%≤ 2.5%
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Robustness Unaffected by minor changesMore sensitive to mobile phase changes

Experimental Protocols

The following sections detail the methodologies for the validation of the proposed isocratic HPLC-UV method for 2-Methylbenzamide oxime, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Proposed Isocratic HPLC-UV Method

This method is designed for the routine quantification of 2-Methylbenzamide oxime in a drug substance or product.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Methylbenzamide oxime reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed to have a theoretical concentration of 2-Methylbenzamide oxime within the linearity range using the mobile phase as the diluent.

3. Validation Parameters:

  • Specificity: Analyze blank samples (diluent), placebo samples (if applicable), and a sample spiked with 2-Methylbenzamide oxime to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2][3]

  • Accuracy: Perform recovery studies by spiking a known amount of 2-Methylbenzamide oxime into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day and with the same analyst. The relative standard deviation (%RSD) should be ≤ 1.5%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability during normal use.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process as outlined by regulatory guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity data_analysis Analyze Data & Compare Against Acceptance Criteria specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis system_suitability System Suitability system_suitability->data_analysis pass Criteria Met? data_analysis->pass report Prepare Validation Report pass->report Yes fail Method Optimization Required pass->fail No end End: Method Validated for Intended Use report->end fail->protocol

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of the Biological Activities of 2-Methylbenzamideoxime Isomers: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the biological activities of the positional (ortho-, meta-, para-) and geometric (E/Z) isomers of 2-methylbenzamideoxime are not extensively available in current scientific literature, this guide provides a comprehensive framework for conducting such a comparative analysis. Drawing upon established methodologies for evaluating related benzamide (B126) and oxime derivatives, this document outlines the experimental protocols and data presentation structures necessary to elucidate the potential therapeutic properties of these isomers.

The strategic placement of a methyl group on the benzene (B151609) ring and the geometry of the oxime functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Variations in steric hindrance, electronic effects, and hydrogen bonding capabilities among isomers can lead to differential interactions with biological targets, thereby affecting their antimicrobial, antifungal, and enzyme-inhibitory activities. This guide serves as a foundational resource for researchers aiming to investigate these structure-activity relationships.

Comparative Biological Activity Data

To facilitate a direct comparison of the biological activities of 2-methylbenzamideoxime isomers, all quantitative data should be summarized in clear, tabular formats. The following tables are presented as templates for organizing experimental results.

Table 1: Comparative Antibacterial Activity of 2-Methylbenzamideoxime Isomers (Minimum Inhibitory Concentration in µg/mL)

IsomerGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus subtilis
o-methyl (E)-isomer Data not availableData not available
o-methyl (Z)-isomer Data not availableData not available
m-methyl (E)-isomer Data not availableData not available
m-methyl (Z)-isomer Data not availableData not available
p-methyl (E)-isomer Data not availableData not available
p-methyl (Z)-isomer Data not availableData not available
Ampicillin (Control) Reference valueReference value

Table 2: Comparative Antifungal Activity of 2-Methylbenzamideoxime Isomers (Minimum Inhibitory Concentration in µg/mL)

IsomerYeastFilamentous Fungi
Candida albicansCryptococcus neoformans
o-methyl (E)-isomer Data not availableData not available
o-methyl (Z)-isomer Data not availableData not available
m-methyl (E)-isomer Data not availableData not available
m-methyl (Z)-isomer Data not availableData not available
p-methyl (E)-isomer Data not availableData not available
p-methyl (Z)-isomer Data not availableData not available
Fluconazole (B54011) (Control) Reference valueReference value

Table 3: Comparative Enzyme Inhibitory Activity of 2-Methylbenzamideoxime Isomers (IC₅₀ in µM)

IsomerCyclooxygenase-2 (COX-2)15-Lipoxygenase (15-LOX)Urease
o-methyl (E)-isomer Data not availableData not availableData not available
o-methyl (Z)-isomer Data not availableData not availableData not available
m-methyl (E)-isomer Data not availableData not availableData not available
m-methyl (Z)-isomer Data not availableData not availableData not available
p-methyl (E)-isomer Data not availableData not availableData not available
p-methyl (Z)-isomer Data not availableData not availableData not available
Celecoxib (COX-2 Control) Reference value--
Quercetin (15-LOX Control) -Reference value-
Thiourea (Urease Control) --Reference value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are generalized protocols for assessing the biological activities of the 2-methylbenzamideoxime isomers.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[1]

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • 2-Methylbenzamideoxime isomers

    • Positive control antibiotic (e.g., Ampicillin)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of each isomer and the control antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from the CLSI M27-A2 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[3][4]

  • Materials:

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • 2-Methylbenzamideoxime isomers

    • Positive control antifungal (e.g., Fluconazole)

    • Spectrophotometer

  • Procedure:

    • Prepare stock solutions of the test compounds and fluconazole in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates.

    • Prepare a standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for molds).

    • Inoculate each well with the fungal suspension.

    • Include growth and sterility controls.

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

    • The MIC is the lowest concentration that causes a significant (≥50%) reduction in turbidity compared to the growth control.[3]

Enzyme Inhibition Assay (General Spectrophotometric Method)

This is a general protocol that can be adapted for various enzymes like COX-2, 15-LOX, or urease.[5][6]

  • Materials:

    • Purified enzyme

    • Specific substrate for the enzyme

    • Buffer solution appropriate for the enzyme

    • 2-Methylbenzamideoxime isomers

    • Positive control inhibitor

    • 96-well plates or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.

    • In the wells of a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at a specific wavelength.

    • Calculate the percentage of enzyme inhibition for each concentration of the isomer.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations

Diagrams are essential for illustrating experimental workflows and potential biological pathways.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Isomers and Controls Dilution Serial Dilution in 96-well Plate Compound_Prep->Dilution Inoculation Inoculate Plates Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme (e.g., COX-2) Product Product (e.g., Prostaglandin) Enzyme->Product Catalyzes Conversion Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Binds to Active Site Inhibitor 2-Methylbenzamideoxime Isomer Inhibitor->Enzyme Binds and Inhibits

Caption: Hypothetical Enzyme Inhibition by a 2-Methylbenzamideoxime Isomer.

References

A Comparative Guide to the Electronic Structure of 2-Methylbenzamideoxime: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2-Methylbenzamideoxime, leveraging Density Functional Theory (DFT) studies. While direct computational research on 2-Methylbenzamideoxime is limited, this document synthesizes data from DFT studies on its parent molecule, benzamide (B126) oxime, and other substituted benzamide derivatives to offer valuable insights. By comparing theoretical data with experimental findings for related compounds, we can reliably predict the electronic properties of 2-Methylbenzamideoxime, a molecule of interest in pharmaceutical synthesis and drug discovery.

Methodologies: Experimental and Computational Protocols

The investigation into the electronic properties of molecules like 2-Methylbenzamideoxime relies on a synergy between experimental synthesis and characterization, and theoretical calculations.

Experimental Protocols

Synthesis of Benzamide Oximes: A general method for synthesizing benzamide oximes involves the reaction of a substituted benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride. For instance, the synthesis of the parent benzamide oxime involves refluxing benzonitrile with hydroxylamine hydrochloride and a base like potassium carbonate in an ethanol-water mixture.[1] The resulting product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Spectroscopic Characterization:

  • FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded in the 4000-400 cm⁻¹ (FT-IR) and 4000-100 cm⁻¹ (FT-Raman) ranges using KBr pellets for solid samples.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are often recorded on spectrometers operating at frequencies like 400 MHz.[2] Deuterated solvents such as DMSO-d₆ are commonly used, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).[2][3]

Computational Protocols

DFT calculations are the cornerstone for predicting the electronic structure of molecules. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is widely employed for its balance of accuracy and computational cost in studying organic molecules.[4][5]

A typical workflow for DFT analysis is outlined below:

DFT_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis Input Initial Molecular Structure (e.g., from crystal data or builder) Method Select DFT Functional & Basis Set (e.g., B3LYP / 6-311++G(d,p)) Input->Method Opt Geometry Optimization (Find lowest energy conformation) Method->Opt Freq Frequency Calculation (Confirm minimum energy, get vibrational modes) Opt->Freq NBO NBO Analysis (Charge distribution, hyperconjugative interactions) Opt->NBO Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectra Spectra Simulation (IR, Raman, NMR) Freq->Spectra

Caption: A typical workflow for DFT calculations.

The choice of functional and basis set is critical for accurate predictions. The table below compares common methods used in the literature for benzamide and oxime derivatives.

MethodDescriptionCommon ApplicationReference(s)
DFT Functionals
B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good accuracy for organic molecules.Geometry optimization, vibrational frequencies, NMR.[4][6][7]
PBE1PBE (PBE0)A parameter-free hybrid functional, often used for electronic property calculations.HOMO-LUMO analysis, UV spectra simulation.[8]
Basis Sets
6-31G(d)A Pople-style basis set of medium size, includes polarization functions on heavy atoms.Initial optimizations, calculations on larger systems.[4]
6-311++G(d,p)A larger Pople-style basis set that includes diffuse functions on all atoms (++) and polarization functions on both heavy and hydrogen atoms.High-accuracy calculations of energies and spectra.[6][9]
Solvation Models
PCM (Polarizable Continuum Model)An implicit solvation model that represents the solvent as a continuous dielectric medium.Simulating properties in solution (e.g., NMR, UV).[2][8]

Results and Discussion: A Comparative Analysis

Geometric Structure

DFT calculations provide optimized molecular geometries that can be compared with experimental X-ray diffraction data. For the parent benzamide oxime, crystal structure analysis shows an E configuration for the oxime group, with a dihedral angle of 20.2° between the benzene (B151609) ring and the amidoxime (B1450833) group.[1][10] DFT calculations on related benzamide derivatives have shown excellent agreement between calculated and experimental bond lengths and angles. For 2-Methylbenzamideoxime, the introduction of the methyl group at the ortho position is expected to induce steric hindrance, potentially increasing the dihedral angle between the phenyl ring and the amide group.

ParameterBenzamide Oxime (Experimental)[1]Benzamide (Calculated)[11]N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide (Calculated)[12]
C=N Bond Length (Å)---
C-N Bond Length (Å)-1.351.37
C=O Bond Length (Å)-1.231.23
Dihedral Angle20.2° (Ring vs. Amidoxime)--
Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[11]

For benzamide, the HOMO is localized on the phenyl ring and the amide group, while the LUMO is distributed over the phenyl ring and the carbonyl group.[11] The introduction of an oxime group in place of the carbonyl oxygen is expected to alter this distribution. The further addition of a methyl group (an electron-donating group) at the ortho position in 2-Methylbenzamideoxime would likely raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted benzamide oxime. This would suggest increased reactivity.

HOMO_LUMO_Logic Base Benzamide Oxime Substituent Add Substituent (e.g., -CH3, -NO2, -Cl) HOMO HOMO Energy Level Substituent->HOMO Alters LUMO LUMO Energy Level Substituent->LUMO Alters Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Inversely affects

Caption: Influence of substituents on electronic properties.

MoleculeHOMO (eV)LUMO (eV)ΔE (eV)DFT MethodReference(s)
Benzamide--5.611B3LYP[11]
N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide--5.521B3LYP/6-311++G(d,p)[12]
4-chloro-phenyl-benzamide--0.74Quantum-Espresso[13]
2-chloro-3-chloro-phenyl-benzamide--3.08Quantum-Espresso[13]
Oxime ether quinoxaline (B1680401) derivatives-5.9 to -6.3-1.1 to -1.44.6 to 4.9PBE1PBE/6-31+G*[8]

Note: Direct HOMO/LUMO energy values are often method-dependent and reported differently across studies, but the energy gap (ΔE) provides a consistent metric for comparison.

Spectroscopic Analysis Comparison

Comparing calculated vibrational and NMR spectra with experimental data is a key validation step for the chosen computational method.

Vibrational Spectra (FT-IR & FT-Raman): Studies on benzamide oxime have provided complete assignments of its vibrational spectra, supported by DFT calculations.[1] Key vibrational modes include N-H, O-H, C=N, and C-N stretching and bending frequencies. For 2-Methylbenzamideoxime, one would expect to see characteristic C-H stretching and bending modes from the additional methyl group, typically appearing in the 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Vibrational ModeBenzamide (Experimental)4-Methyl-3-nitrobenzoic acid (Calculated, B3LYP/6-311++G)[9]General Range (cm⁻¹)
O-H Stretch (Oxime)N/A-3200-3600 (broad)
N-H Stretch (Amide)~3400, ~3200-3100-3500
C-H Stretch (Aromatic)~306031033000-3100
C-H Stretch (Methyl)N/A29352850-3000
C=O Stretch (Amide I)~16601774 (C=O of COOH)1630-1690
C=N Stretch (Oxime)--1620-1690
N-H Bend (Amide II)~1620-1590-1650

NMR Spectra (¹H & ¹³C): GIAO (Gauge-Independent Atomic Orbital) calculations are frequently used to predict NMR chemical shifts.[3][14][15] For 2-Methylbenzamideoxime, the protons of the methyl group would likely appear as a singlet around 2.1-2.5 ppm in the ¹H NMR spectrum. The aromatic protons would show complex splitting patterns between 7.0-8.0 ppm. The amide (NH₂) and oxime (OH) protons are exchangeable and often appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.[16]

Proton TypeBenzamide (¹H, DMSO-d₆)[16]Predicted Range for 2-Methylbenzamideoxime
-CH₃N/A~2.1 - 2.5 ppm
Aromatic (C-H)7.4 - 8.1 ppm~7.0 - 8.0 ppm
Amide (-NH₂)8.05, 7.46 ppm (broad)Broad, variable
Oxime (-OH)N/ABroad, variable (>9 ppm)

Conclusion

The introduction of the 2-methyl group is expected to slightly decrease the HOMO-LUMO energy gap compared to the parent benzamide oxime, suggesting a modest increase in chemical reactivity. This is primarily due to the electron-donating nature of the methyl group raising the HOMO energy level. The molecule's optimized geometry will likely exhibit a larger dihedral angle between the phenyl ring and the amidoxime moiety due to steric effects. These theoretical predictions, grounded in the validated performance of DFT on analogous systems, provide a robust foundation for professionals in drug development to guide further experimental investigation and molecular design.

References

The Efficacy of Benzamide Oximes: A Comparative Analysis Against Established Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While specific experimental data on the efficacy of 2-Methyl benzamideoxime is not yet available in peer-reviewed literature, the broader class of benzamide (B126) oximes holds significant therapeutic potential. Benzamide oximes are recognized as versatile scaffolds in medicinal chemistry, primarily due to their role as precursors in the synthesis of compounds with potential anti-inflammatory, antiviral, and anticancer properties.[1][2] This guide provides a comparative overview of the general efficacy of the benzamide oxime class against established compounds in key therapeutic areas: acetylcholinesterase (AChE) reactivation, anticancer, and anti-inflammatory applications.

Acetylcholinesterase Reactivation: Benzamide Oximes vs. Pralidoxime

Organophosphate (OP) poisoning represents a significant global health concern, primarily addressed by the administration of an antimuscarinic agent like atropine (B194438) and an acetylcholinesterase (AChE) reactivator.[3] The most established class of AChE reactivators are oximes, which function by nucleophilically displacing the organophosphate from the serine residue in the active site of AChE, thereby restoring its function.[4]

Pralidoxime (2-PAM) is a widely used oxime for this purpose.[4][5] While direct data for benzamide oximes in AChE reactivation is sparse, their structural similarity to other active oximes suggests potential in this area. The efficacy of any oxime is highly dependent on the specific organophosphate, the animal species, and the oxime's chemical structure.[3]

Compound ClassTarget EnzymeMechanism of ActionEfficacy Metric (Example)Established Compound
Benzamide Oximes (potential)Acetylcholinesterase (AChE)Nucleophilic reactivation of OP-inhibited AChEReactivation rate constant (k_r)Pralidoxime (2-PAM)
Pralidoxime (2-PAM)Acetylcholinesterase (AChE)Nucleophilic reactivation of OP-inhibited AChEk_r for sarin-inhibited human AChE: ~0.02 L/mol/min-

Table 1: Comparison of Potential AChE Reactivation. Efficacy of oximes can vary significantly based on the specific organophosphate and species.

Anticancer Activity: Benzamide Oximes vs. Doxorubicin (B1662922)

Benzamide derivatives are a well-established class of anticancer agents.[6][7] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are involved in DNA repair and epigenetic regulation.[6][7] Benzamide oximes serve as important intermediates in the synthesis of various heterocyclic compounds, such as aryloxadiazoles, which have been shown to induce apoptosis and exhibit anticancer effects.[1]

Doxorubicin is a potent and widely used chemotherapeutic agent for a broad spectrum of cancers.[8] A comparison of the cytotoxic effects of benzamide-derived compounds with doxorubicin highlights the therapeutic potential of this chemical class.

Compound Class/DrugCancer Cell LineCancer TypeIC50 (µM)
Benzimidazole (B57391) Derivative 1 HCT-116Colon Carcinoma28.5 ± 2.91
MCF-7Breast Adenocarcinoma31.2 ± 4.49
Benzimidazole Derivative 2 HCT-116Colon Carcinoma16.2 ± 3.85
MCF-7Breast Adenocarcinoma30.29 ± 6.39
Doxorubicin HepG2Hepatocellular Carcinoma> 20
A549Lung Carcinoma> 20
HeLaCervical Carcinoma2.9
MCF-7Breast Adenocarcinoma2.5

Table 2: Comparative Anti-proliferative Activity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. Data for benzimidazole derivatives are representative of the potential of benzamide-derived compounds.[8][9]

Anti-inflammatory Activity: Benzamide Oximes vs. Indomethacin

Benzamide and nicotinamide (B372718) derivatives have demonstrated potent anti-inflammatory properties.[10] Their mechanism of action can involve the inhibition of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNFα.[10] Additionally, some oxime derivatives have shown anti-inflammatory activity comparable to established drugs.[11]

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) commonly used as a standard in experimental models of inflammation.[12][13]

Compound Class/DrugAnimal ModelAssayDoseInhibition of Edema (%)
Benzamide Derivatives (general) RatCarrageenan-induced paw edema--
Oxime Derivatives (general) RatCarrageenan-induced paw edema40 mg/kgComparable to Indomethacin
Indomethacin RatCarrageenan-induced paw edema10 mg/kg87.3
Indomethacin RatDextran-induced paw edema10 mg/kg91.5

Table 3: Comparative Anti-inflammatory Activity. The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation.[12][14]

Experimental Protocols

Acetylcholinesterase Reactivation Assay

Objective: To determine the rate of reactivation of organophosphate-inhibited acetylcholinesterase by an oxime.

Methodology:

  • Human erythrocyte acetylcholinesterase is inhibited by incubation with a specific organophosphate (e.g., sarin, VX).

  • The inhibited enzyme is then incubated with the test oxime at various concentrations.

  • The activity of the reactivated AChE is measured over time using a chromogenic substrate (e.g., Ellman's reagent, DTNB).

  • The reactivation rate constants (k_r) are calculated from the time-course of enzyme activity recovery.

G cluster_inhibition Inhibition Phase cluster_reactivation Reactivation Phase cluster_measurement Measurement Phase AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (AChE-OP) AChE->Inhibited_AChE Incubation OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Incubation Oxime Test Oxime Oxime->Reactivated_AChE Product Colored Product Reactivated_AChE->Product Enzymatic Reaction Substrate Substrate (e.g., DTNB) Substrate->Product Spectrophotometer Spectrophotometer Product->Spectrophotometer Measure Absorbance

Caption: Workflow for AChE Reactivation Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the colored solution is measured using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Adhere Incubate for Adhesion Seed_Cells->Incubate_Adhere Add_Compound Add Test Compound (Varying Concentrations) Incubate_Adhere->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (Mitochondrial Conversion) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 Data Analysis

Caption: Workflow for MTT Cytotoxicity Assay.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some benzamide derivatives are linked to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) IKK IKK Complex LPS->IKK Activates TNFa_receptor TNFα Receptor TNFa_receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Ubiquitination IkB->Ubiquitination Ubiquitination & Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-6) DNA->Cytokines Gene Transcription Benzamide Benzamide Derivatives Benzamide->IKK Inhibits

References

A Comparative Guide to the Experimental Profile of 2-Methylbenzamideoxime and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methylbenzamideoxime and structurally related compounds, focusing on their synthesis, characterization, and reported biological activities. The information is intended to offer an objective overview supported by experimental data to aid in research and drug development endeavors.

Physicochemical Properties of 2-Methylbenzamideoxime

2-Methylbenzamideoxime is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is typically a solid with a melting point ranging from 144-148 °C.

PropertyValueReference
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Appearance Solid
Melting Point 144-148 °C
CAS Number 40312-14-9

Synthesis and Characterization

The synthesis of benzamide (B126) derivatives, including those similar to 2-Methylbenzamideoxime, typically involves the reaction of a corresponding benzoyl chloride with an appropriate amine.[1] Characterization is commonly performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.[2]

cluster_synthesis Synthesis cluster_characterization Characterization Substituted_Benzoic_Acid Substituted Benzoic Acid Benzoyl_Chloride Benzoyl Chloride Intermediate Substituted_Benzoic_Acid->Benzoyl_Chloride Activation Thionyl_Chloride SOCl₂ Benzamide_Derivative Benzamide Derivative Benzoyl_Chloride->Benzamide_Derivative Amination Amine Amine/ Ammonia IR IR Spectroscopy Benzamide_Derivative->IR Structural Confirmation NMR NMR Spectroscopy Benzamide_Derivative->NMR MS Mass Spectrometry Benzamide_Derivative->MS

Caption: General workflow for the synthesis and characterization of benzamide derivatives.

Comparative Biological Activities

While specific experimental data for 2-Methylbenzamideoxime is limited in the public domain, the broader classes of benzamide and oxime derivatives have been extensively studied for various biological activities. This section provides a comparative overview of these activities, with data from representative compounds.

Benzamide and oxime derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.[3][4][5][6][7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Antimicrobial Benzamide and Oxime Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13 - 6.25[3]
""Staphylococcus aureus3.12[3]
""Bacillus subtilis6.25[3]
N-benzamide derivative 5aEscherichia coli3.12[6]
""Bacillus subtilis6.25[6]
N-benzamide derivative 6bEscherichia coli3.12[6]
""Bacillus subtilis6.25[6]
2-benzylidene-3-oxobutanamide 18Staphylococcus aureus (MRSA)2[5]

The MIC is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[6]

Serial_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Several benzamide and oxime derivatives have been reported to possess antioxidant properties, which are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][9] The antioxidant capacity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity (DPPH Scavenging) of Representative Benzamidoxime Derivatives

CompoundIC50 (mM)Reference
Benzamidoxime derivative 4a>10[8]
Benzamidoxime derivative 4b~7.5[8]
Benzamidoxime derivative 4c~5.0[8]
Benzamidoxime derivative 4d~2.5[8]
Benzamidoxime derivative 4e<2.5[8]

A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The absorbance of the solution is then measured spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.[8]

DPPH_Solution DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow) DPPH_Solution->Reduced_DPPH Donates H• or e⁻ Antioxidant Antioxidant (Test Compound)

Caption: Principle of the DPPH radical scavenging assay.

The cytotoxic effects of benzaldehyde (B42025) and benzamide derivatives against various cancer cell lines have been investigated.[10][11][12] The cytotoxicity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[11][13]

Table 3: Cytotoxicity (IC50) of Representative Benzaldehyde and Benzamide Derivatives

CompoundCell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeGlioblastoma (SF-295)1.34[11]
""Ovarian (OVCAR-8)1.15[11]
""Colon (HCT-116)1.09[11]
""Leukemia (HL-60)0.36[11]
N-(benzimidazol-2-yl-methyl) benzamide 4fLung Cancer (A549)15.6[10]
""Breast Cancer (T47D)>100[10]

Cells are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of the test compound and incubated. Following incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

cluster_pathway Apoptosis Induction Pathway Cytotoxic_Compound Cytotoxic Compound Cancer_Cell Cancer Cell Cytotoxic_Compound->Cancer_Cell Signaling_Inhibition Inhibition of Pro-Survival Pathways (e.g., PI3K/AKT/mTOR) Cancer_Cell->Signaling_Inhibition Caspase_Activation Caspase Activation Signaling_Inhibition->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of cytotoxicity leading to apoptosis.

Conclusion

While direct and extensive experimental data for 2-Methylbenzamideoxime is not widely available in the reviewed literature, the analysis of related benzamide and oxime derivatives provides valuable insights into its potential biological activities. The presented data on antimicrobial, antioxidant, and cytotoxic properties of analogous compounds can serve as a foundation for future research and development of 2-Methylbenzamideoxime and its derivatives as potential therapeutic agents. Further experimental validation is necessary to fully elucidate the specific activity profile of 2-Methylbenzamideoxime.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2-Methylbenzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Methylbenzamideoxime, a versatile building block in pharmaceutical synthesis. We present detailed experimental protocols, data interpretation, and a comparative analysis with alternative compounds to aid in the selection of the most appropriate quality control strategies.

Introduction to 2-Methylbenzamideoxime and Its Importance

2-Methylbenzamideoxime is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features make it a valuable scaffold for developing new therapeutic agents. Given its role in drug discovery, the purity of 2-Methylbenzamideoxime directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for purity assessment are paramount.

Fundamental Purity Assessment: Melting Point Determination

A preliminary and straightforward assessment of purity can be achieved through melting point determination. A sharp melting point range close to the literature value suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

Experimental Protocol: Melting Point Determination

  • Ensure the synthesized 2-Methylbenzamideoxime is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

For a pure sample of 2-Methylbenzamideoxime, the expected melting point is in the range of 144-148 °C .

Chromatographic Techniques for Purity Profiling

Chromatographic methods are powerful tools for separating and quantifying the main compound from its impurities. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique to monitor reaction progress and identify the number of components in a sample.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the synthesized 2-Methylbenzamideoxime in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., in a 1:1 or 2:1 ratio) is a good starting point for benzamide (B126) oximes. The polarity can be adjusted to achieve optimal separation.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light (254 nm). The retention factor (Rf) value for each spot should be calculated.

A single spot on the TLC plate indicates a likely pure compound, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method that provides high-resolution separation and is ideal for determining the percentage purity of a sample.

Experimental Protocol: HPLC Analysis

A validated reverse-phase HPLC method is recommended for accurate purity assessment.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The gradient program should be optimized to separate the main peak from all potential impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where 2-Methylbenzamideoxime and its potential impurities show significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in the mobile phase.

  • Quantification: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used to separate and identify volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Derivatization (if necessary): To increase volatility, the -OH and -NH2 groups of 2-Methylbenzamideoxime can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.

  • Injection: A split or splitless injection depending on the sample concentration.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer will provide a fragmentation pattern that can be used to identify the main compound and any impurities by comparing with spectral libraries or through manual interpretation.

Spectroscopic Methods for Structural Confirmation and Purity Verification

Spectroscopic techniques provide information about the chemical structure of the synthesized compound and can reveal the presence of impurities with different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure and identifying impurities.

Expected ¹H NMR Spectral Features for 2-Methylbenzamideoxime:

  • Aromatic protons: Signals in the range of 7.0-7.5 ppm.

  • Methyl protons: A singlet around 2.3-2.5 ppm.

  • Amine (-NH₂) protons: A broad singlet, the chemical shift of which can vary.

  • Oxime (-OH) proton: A broad singlet, the chemical shift of which can vary.

The absence of signals corresponding to starting materials (e.g., the nitrile proton of 2-methylbenzonitrile) or other byproducts confirms the purity of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for 2-Methylbenzamideoxime:

  • O-H stretch (oxime): A broad band around 3200-3600 cm⁻¹.

  • N-H stretch (amine): One or two bands in the region of 3300-3500 cm⁻¹.

  • C=N stretch (oxime): A band around 1640-1690 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Bands around 2850-3100 cm⁻¹.

Common Impurities in the Synthesis of 2-Methylbenzamideoxime

The most common synthetic route to 2-Methylbenzamideoxime involves the reaction of 2-methylbenzonitrile with hydroxylamine. Potential impurities from this synthesis include:

  • Unreacted 2-methylbenzonitrile: Can be detected by GC-MS or by the presence of a characteristic nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹).

  • 2-Methylbenzamide: Formed by the hydrolysis of the nitrile or the oxime. It can be identified by its distinct chromatographic and spectroscopic properties.

  • Byproducts from side reactions: Depending on the reaction conditions, other related compounds may be formed.

Comparison with Alternative Compounds

In the context of drug discovery, particularly for neuroprotective agents, several classes of compounds are explored as alternatives to benzamide derivatives. These include benzofuran-2-carboxamides and other heterocyclic structures.[1] The purity assessment for these alternatives would follow similar analytical principles, though the specific methods would need to be optimized for their unique chemical properties. The choice of an alternative often depends on factors like synthetic accessibility, potency, and safety profile, all of which are underpinned by the ability to produce and verify a highly pure compound.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of 2-Methylbenzamideoxime

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Melting Point Phase transition from solid to liquidPurity indication based on melting rangeSimple, rapid, inexpensiveNot quantitative, insensitive to small amounts of impurities
TLC Differential partitioning between stationary and mobile phasesNumber of components, qualitative purityRapid, low cost, simple equipmentNot quantitative, lower resolution than HPLC/GC
HPLC High-resolution separation based on partitioningQuantitative purity, impurity profileHigh resolution, quantitative, reproducibleHigher cost, more complex instrumentation
GC-MS Separation by volatility followed by mass analysisIdentification and quantification of volatile componentsHigh sensitivity and specificity, structural informationRequires volatile or derivatized analytes
NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, impurity identificationUnambiguous structure elucidationHigh cost, requires specialized expertise
IR Vibrational transitions of functional groupsPresence of functional groups, impurity detectionRapid, non-destructiveProvides limited structural information

Visualizing the Purity Assessment Workflow

The logical flow for assessing the purity of a newly synthesized batch of 2-Methylbenzamideoxime can be visualized as a structured workflow.

Purity_Assessment_Workflow Workflow for Purity Assessment of 2-Methylbenzamideoxime synthesis Synthesized 2-Methylbenzamideoxime drying Drying of the Product synthesis->drying mp Melting Point Determination drying->mp tlc TLC Analysis drying->tlc decision Purity Assessment mp->decision tlc->decision hplc HPLC Analysis pass Product Meets Purity Specifications hplc->pass Purity > 98% fail Further Purification Required hplc->fail Purity < 98% gcms GC-MS Analysis gcms->pass No significant impurities gcms->fail Impurities detected nmr NMR Spectroscopy (¹H, ¹³C) nmr->pass Correct Structure nmr->fail Incorrect Structure ir IR Spectroscopy ir->pass Expected Functional Groups ir->fail Unexpected Functional Groups decision->hplc Quantitative Analysis decision->gcms Volatile Impurity Analysis decision->nmr Structural Confirmation decision->ir Functional Group Confirmation

A logical workflow for the comprehensive purity assessment of synthesized 2-Methylbenzamideoxime.

Conclusion

The purity of 2-Methylbenzamideoxime is a critical quality attribute that necessitates a multi-faceted analytical approach for its assessment. A combination of a preliminary melting point determination, qualitative TLC, and quantitative HPLC or GC-MS analysis, supported by spectroscopic confirmation via NMR and IR, provides a robust strategy to ensure the synthesized compound meets the high standards required for its use in drug discovery and development. This guide offers the necessary protocols and comparative insights to empower researchers in making informed decisions for their analytical needs.

References

comparative analysis of different synthetic routes to 2-Methyl benzamideoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthetic routes for the preparation of 2-Methylbenzamideoxime, a key building block in medicinal chemistry and drug development. The following sections present a head-to-head comparison of the most common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-MethylbenzonitrileRoute 2: From 2-Methylbenzaldehyde (B42018)
Starting Material 2-Methylbenzonitrile2-Methylbenzaldehyde
Key Transformation Nucleophilic addition of hydroxylamine (B1172632) to a nitrileOximation followed by rearrangement
Number of Steps 12
Reaction Time 5 - 7 hours5 minutes (Step 1) + Several hours (Step 2)
Overall Yield ~79% (for a similar benzamidoxime)High (Step 1) + Variable (Step 2)
Reagents Hydroxylamine hydrochloride, base (e.g., sodium carbonate)Hydroxylamine hydrochloride, base, rearrangement catalyst
Advantages Direct, one-step synthesisUtilizes a readily available aldehyde starting material
Disadvantages Potential for amide byproduct formation.[1]Two-step process, potential for low yield in rearrangement

Synthetic Route 1: Direct Synthesis from 2-Methylbenzonitrile

This is the most common and direct method for the synthesis of 2-Methylbenzamideoxime. It involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 2-methylbenzonitrile.

Experimental Protocol

Materials:

  • 2-Methylbenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol (B129727)

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of methanol and water.

  • Add sodium carbonate to the solution to generate free hydroxylamine in situ.

  • To this mixture, add 2-methylbenzonitrile.

  • The reaction mixture is then heated at reflux (approximately 60°C) for 5-7 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification of the crude 2-Methylbenzamideoxime can be achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Expected Yield and Reaction Time

For a similar compound, 2,3-difluoro-6-trifluoromethylbenzamidoxime, a yield of approximately 78.9% was reported after 7 hours of reaction at 60°C.[1] Reaction times can vary from 1 to 48 hours depending on the specific substrate and reaction conditions.

Synthetic Route 2: Two-Step Synthesis from 2-Methylbenzaldehyde

This alternative route involves the initial conversion of 2-methylbenzaldehyde to its corresponding oxime, followed by a rearrangement to the desired benzamideoxime.

Step 1: Synthesis of 2-Methylbenzaldehyde Oxime

A rapid and efficient method for the synthesis of aldoximes is through a microwave-assisted reaction.

Materials:

  • 2-Methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Anhydrous sodium carbonate

  • Ethanol

  • Microwave reactor

Procedure:

  • Dissolve 2-methylbenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at 90°C and 300W for 5 minutes.

  • Monitor the reaction for completion using a gas chromatograph.

  • After the reaction is complete, the solvent is removed by rotary evaporation.

  • The residue is then extracted with ethyl acetate (B1210297) and water.

  • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methylbenzaldehyde oxime.

A microwave-assisted synthesis of o-methylbenzaldehyde oxime has been reported to have a conversion rate of 88.461% in just 5 minutes.

Step 2: Conversion of 2-Methylbenzaldehyde Oxime to 2-Methylbenzamideoxime

The conversion of an aldoxime to a primary amide can be achieved through a rearrangement reaction, often catalyzed by a ruthenium complex in water.[2]

Materials:

  • 2-Methylbenzaldehyde oxime

  • Ruthenium catalyst (e.g., [RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}])

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-methylbenzaldehyde oxime in water.

  • Add the ruthenium catalyst (typically 5 mol%).

  • Heat the reaction mixture to 100°C for 1-7 hours.[2]

  • Monitor the progress of the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and concentrated.

  • The crude product is then purified by column chromatography to afford 2-Methylbenzamideoxime.

The ruthenium-catalyzed rearrangement of various aldoximes to primary amides has been reported to give high yields (70-90%) in relatively short reaction times (1-7 hours).[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes described.

Synthetic_Route_1 2-Methylbenzonitrile 2-Methylbenzonitrile Reaction Reaction 2-Methylbenzonitrile->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction 2-Methylbenzamideoxime 2-Methylbenzamideoxime Reaction->2-Methylbenzamideoxime

Caption: Direct one-step synthesis of 2-Methylbenzamideoxime.

Synthetic_Route_2 2-Methylbenzaldehyde 2-Methylbenzaldehyde Step1 Oximation 2-Methylbenzaldehyde->Step1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Step1 2-Methylbenzaldehyde_Oxime 2-Methylbenzaldehyde_Oxime Step1->2-Methylbenzaldehyde_Oxime Step2 Rearrangement 2-Methylbenzaldehyde_Oxime->Step2 2-Methylbenzamideoxime 2-Methylbenzamideoxime Step2->2-Methylbenzamideoxime

Caption: Two-step synthesis of 2-Methylbenzamideoxime.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzamide Oxime: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-Methylbenzamide oxime. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations.

The proper disposal of 2-Methylbenzamide oxime is critical due to its hazardous properties. It must be managed as regulated hazardous waste to ensure the safety of laboratory personnel and to protect the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Hazard Profile of 2-Methylbenzamide Oxime

Understanding the hazards is the first step in safe handling and disposal. The following table summarizes the key hazard information for 2-Methylbenzamide oxime.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Serious Eye Damage (Category 1)H318Causes serious eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation
Signal Word Danger

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely collecting and disposing of 2-Methylbenzamide oxime waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4][5]

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Collect 2-Methylbenzamide oxime waste separately from other chemical waste streams.

  • Crucially, do not mix it with incompatible materials such as strong oxidizing agents, acids, bases, or acid chlorides.[4][5] Store acids and bases separately.[6]

3. Container Selection and Labeling: All hazardous waste must be stored in appropriate, clearly labeled containers.

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[2][6] Plastic containers are often preferred.[1] The container must be in good condition, with no cracks or deterioration.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "2-Methylbenzamide oxime". Avoid acronyms.

    • The date when the first waste was added.

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

4. Waste Accumulation: Waste must be accumulated at or near the point of generation in a designated area.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[1][6][7] This area should be under the control of laboratory personnel.

  • Storage: Keep the container closed at all times except when adding waste.[1][6]

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[2]

5. Arranging for Disposal: Hazardous waste must be removed from the laboratory by trained professionals.

  • Contact EHS: Once the container is full (do not overfill; leave at least one inch of headroom), or if it has been in the SAA for up to one year, contact your institution's EHS department to schedule a pickup.[1][6]

  • Regulatory Limits: Be aware of SAA volume limits. A maximum of 55 gallons of hazardous waste may be stored.[1][7] Once a container is full, it must be removed from the SAA within three days.[6]

6. Disposal of Empty Containers: Empty containers that held 2-Methylbenzamide oxime must also be managed carefully.

  • Rinsing: Unless otherwise specified by your EHS department, thoroughly rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Rinsate Collection: The first rinse (and for highly toxic chemicals, the first three rinses) is considered hazardous waste and must be collected and disposed of accordingly.[8]

  • Final Disposal: After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies. Remove or deface all hazard labels before disposal.[7]

Disposal Workflow for 2-Methylbenzamide Oxime

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methylbenzamide oxime waste.

G Figure 1: Disposal Workflow for 2-Methylbenzamide Oxime cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal A Waste Generated: 2-Methylbenzamide Oxime B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Chemically Compatible Container with Secure Lid B->C D Affix 'Hazardous Waste' Label with Full Chemical Name & Date C->D E Segregate from Incompatible Chemicals (e.g., Oxidizers, Acids) D->E F Place Waste in Container E->F G Store Sealed Container in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Accumulated for > 1 Year? H->I J Contact EHS for Hazardous Waste Pickup I->J I->J Yes L Continue to Accumulate Waste Safely I->L No K Waste Handled by Certified Professionals J->K L->F

Caption: Disposal workflow for 2-Methylbenzamide Oxime.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。